Cis-4-Hydroxy-L-Proline
Description
cis-4-Hydroxyproline has been reported in Festuca ovina, Festuca pratensis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMYEEVYMWASQN-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883473 | |
| Record name | L-Proline, 4-hydroxy-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
| Record name | cis-Hydroxyproline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12543 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
618-27-9 | |
| Record name | cis-4-Hydroxy-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyproline cis-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 4-hydroxy-, (4S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Proline, 4-hydroxy-, (4S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-4-hydroxy-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.585 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPROLINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43V78B6A3B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | cis-4-Hydroxyproline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240251 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of cis-4-Hydroxy-L-proline in Collagen Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-4-hydroxy-L-proline (c4Hyp) is a proline analog that serves as a potent inhibitor of collagen synthesis. Its mechanism of action is multifaceted, primarily centered on its incorporation into procollagen (B1174764) chains, which disrupts the formation of the stable triple-helical structure. This structural perturbation leads to the intracellular accumulation of misfolded procollagen, triggering the unfolded protein response (UPR) and subsequent degradation of the defective collagen molecules. This technical guide provides an in-depth exploration of the molecular mechanisms underlying c4Hyp-mediated collagen inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key pathways and workflows.
Introduction
Collagen is the most abundant protein in mammals, providing structural integrity to connective tissues. Its synthesis is a complex process involving the post-translational hydroxylation of proline residues to trans-4-hydroxy-L-proline (t4Hyp) by prolyl-4-hydroxylase (P4H), a critical step for the formation and stability of the collagen triple helix.[1] Dysregulation of collagen synthesis is implicated in various fibrotic diseases and cancer. This compound, a stereoisomer of the naturally occurring t4Hyp, acts as a proline antagonist, effectively inhibiting the production of functional collagen.[2][3] Understanding its mechanism of action is crucial for the development of therapeutics targeting collagen-dependent pathologies.
Mechanism of Action
The primary mechanism of c4Hyp-induced collagen inhibition involves a series of intracellular events that disrupt the normal collagen biosynthetic pathway, leading to a significant reduction in secreted, functional collagen.
Incorporation into Procollagen and Disruption of Triple Helix Stability
As a proline analog, c4Hyp is recognized by prolyl-tRNA synthetase and incorporated into nascent procollagen α-chains in place of proline residues during protein translation. The presence of the hydroxyl group in the cis configuration, as opposed to the trans configuration of the naturally occurring hydroxyproline, imposes steric constraints that prevent the proper folding of the procollagen chains into a stable, triple-helical conformation.[4][5] This leads to the formation of non-helical or improperly folded procollagen molecules within the endoplasmic reticulum (ER).
Induction of the Unfolded Protein Response (UPR) and Intracellular Degradation
The accumulation of misfolded procollagen in the ER lumen triggers a cellular stress response known as the Unfolded Protein Response (UPR).[6][7] The UPR is mediated by three main ER-resident sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[7] Activation of these sensors initiates signaling cascades aimed at restoring ER homeostasis by:
-
Upregulating ER chaperones: To assist in protein folding.
-
Attenuating global protein synthesis: To reduce the load of proteins entering the ER.
-
Enhancing the degradation of misfolded proteins: Through the ER-associated degradation (ERAD) pathway or autophagy.[5]
In the case of c4Hyp-containing procollagen, the misfolded proteins are targeted for degradation. Studies have shown that treatment with c4Hyp significantly increases the intracellular degradation of newly synthesized collagen.[4][8] This degradation is believed to occur primarily through a lysosomal pathway, as it can be inhibited by lysosomotropic agents like chloroquine (B1663885) and ammonium (B1175870) chloride.[4]
Quantitative Data on the Effects of this compound
The inhibitory effects of c4Hyp on collagen synthesis and its consequences have been quantified in various cell culture systems. The following tables summarize key quantitative findings.
| Cell Type | c4Hyp Concentration | Duration of Treatment | Effect on Collagen Synthesis | Reference |
| Embryonic Chick Tendon Fibroblasts | 200 µg/mL | 6 hours | Reduced from 25% to 7% of total protein synthesis | [4][9] |
| Bovine Retinal Pigment Epithelial Cells | Dose-dependent | 3, 6, and 9 days | Dose-dependent inhibition of collagen synthesis | [10] |
| Rat Schwann Cells & Dorsal Root Ganglion Neurons | 100-200 µg/mL | 1 week | Inhibition of collagenous protein accumulation in the culture medium | [9] |
Table 1: Effect of this compound on Collagen Synthesis
| Cell Type | c4Hyp Concentration | Duration of Treatment | Effect on Collagen Degradation | Reference |
| Embryonic Chick Tendon Fibroblasts | 200 µg/mL | 6 hours | Increased from 8% to 25% of newly synthesized collagen | [4][9] |
Table 2: Effect of this compound on Intracellular Collagen Degradation
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of c4Hyp.
Cell Culture and Treatment
-
Cell Seeding: Plate fibroblasts (e.g., primary human dermal fibroblasts or chick tendon fibroblasts) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µg/mL L-ascorbic acid.
-
c4Hyp Treatment: Once the cells reach 80-90% confluency, replace the medium with fresh medium containing the desired concentration of c4Hyp (e.g., 100-200 µg/mL). A control group without c4Hyp should be included.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 24, or 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
Measurement of Collagen Synthesis by Radiolabeling and Collagenase Digestion
-
Radiolabeling: During the last 2-4 hours of c4Hyp treatment, add [³H]-proline or [¹⁴C]-leucine to the culture medium to label newly synthesized proteins.
-
Protein Precipitation: After incubation, collect the cell layer and medium. Precipitate the total protein using trichloroacetic acid (TCA).
-
Collagenase Digestion: Wash the protein pellet and resuspend it in a buffer containing purified bacterial collagenase. Incubate at 37°C to specifically digest collagen. A control sample without collagenase should be included.
-
Quantification: Separate the collagenase-digested peptides from the undigested non-collagenous proteins. Measure the radioactivity in both fractions using a scintillation counter. The amount of collagen synthesized is determined by the difference in radioactivity between the collagenase-treated and control samples.[10]
Assessment of Intracellular Collagen Degradation
-
Pulse-Chase Labeling: Pulse-label the cells with a radiolabeled amino acid (e.g., [³H]-proline) for a short period (e.g., 10-15 minutes).
-
Chase: Wash the cells and incubate them in a medium containing an excess of the corresponding non-radiolabeled amino acid and the desired concentration of c4Hyp.
-
Sample Collection: At various time points during the chase, collect the medium and the cell layer.
-
Analysis: Analyze the amount of radiolabeled, degraded collagen fragments (e.g., small peptides) in the medium and cell lysate using techniques like TCA precipitation and size-exclusion chromatography. An increase in small radiolabeled peptides over time in c4Hyp-treated cells indicates enhanced intracellular degradation.[4]
Analysis of Collagen Triple Helix Stability by Circular Dichroism
-
Collagen Extraction: Isolate procollagen from the cell culture medium of control and c4Hyp-treated cells.
-
Purification: Purify the procollagen using methods such as ammonium sulfate (B86663) precipitation and ion-exchange chromatography.
-
Circular Dichroism (CD) Spectroscopy: Prepare solutions of the purified procollagen in a suitable buffer (e.g., phosphate-buffered saline). Record the CD spectra at a wavelength characteristic of the collagen triple helix (around 221 nm) as a function of temperature.
-
Melting Temperature (Tm) Determination: The melting temperature (Tm), which is the temperature at which 50% of the collagen has denatured, is determined from the thermal denaturation curve. A lower Tm for collagen from c4Hyp-treated cells indicates reduced triple helix stability.[11][12]
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in c4Hyp-mediated collagen inhibition.
Caption: Mechanism of c4Hyp-induced collagen inhibition.
Caption: Workflow for measuring collagen synthesis.
References
- 1. Prolyl 4-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complementary Roles of Intracellular and Pericellular Collagen Degradation Pathways In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rupress.org [rupress.org]
- 7. The unfolded protein response and its relevance to connective tissue diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collagen prolyl 4-hydroxylase isoenzymes I and II have sequence specificity towards different X-Pro-Gly triplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
An In-depth Technical Guide to the Discovery and Natural Occurrence of cis-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical pathways of cis-4-hydroxy-L-proline. It includes detailed experimental protocols and quantitative data to support researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.
Introduction and Discovery
While its stereoisomer, trans-4-hydroxy-L-proline, has been known for over a century as a key component of collagen, this compound was for a long time considered a rare or non-natural amino acid. The initial discovery of what was then termed "allohydroxy-L-proline" in the free state was made in the leaves of the sandalwood tree (Santalum album L.) by Radhakrishnan and Giri in 1954.[1] Unlike the trans isomer, which is incorporated into proteins via post-translational modification, this compound typically exists as a free amino acid in the organisms in which it is found.[2]
Subsequent research has confirmed its presence in other species of the Santalaceae family and in the toxic cyclic peptides of Amanita mushrooms.[2] The discovery of L-proline cis-4-hydroxylases, enzymes capable of directly synthesizing this compound from L-proline, has opened avenues for its biotechnological production and has spurred further investigation into its physiological roles and potential therapeutic applications.[3]
Natural Occurrence of this compound
The natural distribution of free this compound is quite limited, making it a potential chemotaxonomic marker. The most significant natural source identified to date is the sandalwood tree (Santalum album), where it is found in various tissues.
| Plant Tissue | Concentration (% of dry weight) | Reference |
| Young Leaves | up to 10% | [2] |
| Mature Leaves | Data not specified | |
| Flowers | Data not specified | [2] |
| Seeds | Data not specified | [2] |
| Fruit Pericarp | High concentration | [2] |
Further research is needed to specify the exact concentrations in mature leaves, flowers, and seeds.
Other documented natural sources include:
-
Plants: Other species within the Santalaceae family.[2]
-
Fungi: As a component of toxic peptides, such as phalloidin, in Amanita mushrooms.[2]
Biochemical Pathways
The biosynthesis of this compound has been elucidated to occur via at least two distinct enzymatic pathways.
Recent discoveries have identified L-proline cis-4-hydroxylases, which are non-heme Fe(II)/2-oxoglutarate-dependent dioxygenases. These enzymes catalyze the direct hydroxylation of free L-proline to yield this compound.[3]
In sandalwood, the biosynthesis is also understood to proceed through the reduction of 4-oxo-L-proline, a pathway that has also been identified in mammals, catalyzed by 4-oxo-L-proline reductase (which can be the enzyme BDH2).
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of this compound from natural sources, as well as its enzymatic synthesis.
The following protocol is a composite method based on the principles described in the literature for the extraction and analysis of free amino acids from plant tissues.
Protocol:
-
Sample Preparation:
-
Harvest fresh plant material (e.g., leaves of Santalum album).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Lyophilize the frozen tissue to a constant dry weight.
-
Grind the dried tissue into a fine powder using a mortar and pestle or a ball mill.
-
-
Extraction:
-
Suspend the powdered tissue in 70-80% (v/v) aqueous ethanol at a ratio of 1:10 (w/v).
-
Vortex thoroughly and incubate at 4°C overnight with gentle agitation.
-
Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the free amino acids.
-
-
Separation and Quantification by HPLC:
-
Derivatization (Pre-column): As secondary amines, proline and hydroxyproline (B1673980) require derivatization for sensitive detection. A common method involves derivatization with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).
-
HPLC System: A reverse-phase HPLC system with a C18 column is suitable.
-
Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of (A) an aqueous buffer (e.g., sodium acetate) and (B) an organic solvent (e.g., acetonitrile). The gradient is programmed to separate the different amino acid derivatives.
-
Detection: Detection can be achieved using a UV or fluorescence detector set to the appropriate wavelength for the chosen derivatizing agent. For unambiguous identification and quantification, HPLC coupled with mass spectrometry (LC-MS) is recommended.
-
Quantification: A standard curve is generated using a pure standard of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.
-
This protocol is based on the characterization of L-proline cis-4-hydroxylases.[3][4]
Materials:
-
Purified L-proline cis-4-hydroxylase
-
L-proline (substrate)
-
2-oxoglutarate (co-substrate)
-
Ferrous sulfate (B86663) (FeSO₄) (cofactor)
-
L-ascorbic acid (reducing agent)
-
Buffer (e.g., MES or Tris-HCl, pH 6.5-7.5)
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50-100 mM Buffer (e.g., MES, pH 6.5)
-
5-10 mM L-proline
-
10-20 mM 2-oxoglutarate
-
1-2 mM Ferrous sulfate
-
2-4 mM L-ascorbic acid
-
Purified L-proline cis-4-hydroxylase (concentration to be optimized)
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme to the reaction mixture.
-
Incubate at the optimal temperature for the enzyme (e.g., 30-37°C) for a specified time (e.g., 1-24 hours), with gentle shaking.
-
-
Reaction Termination and Analysis:
-
Terminate the reaction by adding an equal volume of 10% (w/v) trichloroacetic acid (TCA) or by heat inactivation.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using the HPLC method described in section 4.1.
-
Conclusion
The discovery and study of this compound have evolved from its initial identification in a single plant species to the characterization of the enzymes responsible for its synthesis. Its unique natural distribution and biochemical pathways distinguish it from its more common trans isomer. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the natural occurrence, biosynthesis, and potential applications of this intriguing amino acid. As our understanding of its biological roles grows, this compound may emerge as a valuable molecule in fields ranging from phytochemistry to pharmaceutical development.
References
- 1. The isolation of allohydroxy-L-proline from sandal (Santalum album L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amino acids in sandal (Santalum album L) with special reference to this compound and sym. homospermidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of novel 2-oxoglutarate dependent dioxygenases converting L-proline to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]
The Disruptive Influence of cis-4-hydroxy-L-proline on Protein Triple Helix Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the role of cis-4-hydroxy-L-proline (cis-Hyp) as a potent inhibitor of protein triple helix formation, with a primary focus on collagen. Cis-Hyp, a stereoisomer of the naturally occurring trans-4-hydroxy-L-proline, acts as a proline analog that, when incorporated into procollagen (B1174764) chains, prevents their proper folding and subsequent secretion. This disruption leads to the synthesis of non-helical, unstable collagen, which is then targeted for intracellular degradation. Understanding the mechanism of cis-Hyp is crucial for its application as a research tool in studying collagen metabolism and for its potential therapeutic use in fibrotic diseases.
The Molecular Mechanism of Triple Helix Disruption
The stability of the collagen triple helix is critically dependent on the stereochemistry of its constituent amino acids, particularly the imino acids proline and hydroxyproline. The repeating Gly-Xaa-Yaa sequence of collagen requires specific peptide bond conformations and pyrrolidine (B122466) ring puckers to maintain its rigid, triple-helical structure. The naturally occurring trans-4-hydroxy-L-proline in the Yaa position plays a vital role in stabilizing this conformation.[1][2]
This compound, when introduced into the cellular environment, is mistakenly incorporated into newly synthesized procollagen chains in place of proline. The fundamental difference in the spatial orientation of the hydroxyl group in the cis configuration, as opposed to the trans configuration, introduces a structural perturbation that is incompatible with the formation of a stable triple helix.[3][4] This leads to procollagen polypeptides that are unable to fold correctly at physiological temperatures.[4] Consequently, the accumulation of misfolded, non-helical collagen triggers a cellular stress response, leading to enhanced intracellular degradation of the defective protein.[3]
References
- 1. Collagen Prolyl 4-Hydroxylase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to cis-4-Hydroxy-L-proline: Biochemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-4-hydroxy-L-proline (c4Hyp) is a non-proteinogenic amino acid and a stereoisomer of the more common trans-4-hydroxy-L-proline, a key component of collagen. While not incorporated into proteins during translation, c4Hyp exhibits significant biological activities that have garnered interest in the fields of biochemistry and drug development. This technical guide provides a comprehensive overview of the biochemical properties, structure, synthesis, and biological roles of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its mechanisms of action.
Introduction
This compound is a proline analog characterized by a hydroxyl group at the C4 position with a cis configuration relative to the carboxyl group.[1] Unlike its trans counterpart, which is essential for the stability of the collagen triple helix, the incorporation of c4Hyp into collagen leads to helix destabilization.[2] This property, along with its ability to induce endoplasmic reticulum (ER) stress, underlies its potent biological effects, including the inhibition of collagen synthesis and potential anticancer activity.[3][4] This guide will delve into the fundamental aspects of c4Hyp, from its physicochemical properties to its complex interactions within biological systems.
Structure and Biochemical Properties
The unique stereochemistry of this compound dictates its distinct biochemical behavior. Its structure is defined by the (2S, 4S) configuration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and application.
| Property | Value | Reference |
| IUPAC Name | (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid | [1] |
| Molecular Formula | C₅H₉NO₃ | [1] |
| Molecular Weight | 131.13 g/mol | [1] |
| Melting Point | 257 °C (decomposes) | [4] |
| pKa (Strongest Acidic) | 1.64 | [5] |
| pKa (Strongest Basic) | 10.62 | [5] |
| Water Solubility | 492 g/L | [5] |
| Specific Rotation [α]D²⁰ | -59° (c=2, H₂O) |
Structural Formula
References
- 1. benchchem.com [benchchem.com]
- 2. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP0641862A2 - Process for producing trans-4-hydroxy-l-proline - Google Patents [patents.google.com]
- 5. organic-synthesis.com [organic-synthesis.com]
cis-4-hydroxy-L-proline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Non-Proteinogenic Amino Acid Analog with Therapeutic Potential
Abstract
Cis-4-hydroxy-L-proline (c4Hyp) is a non-proteinogenic amino acid analog of L-proline, a fundamental component of collagen. By acting as a proline antagonist, c4Hyp disrupts the stable triple-helical structure of collagen, leading to its degradation and inhibiting its accumulation. This unique mechanism of action has positioned c4Hyp as a valuable tool in research and a potential therapeutic agent for diseases characterized by excessive collagen deposition, such as fibrosis and cancer. This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, analytical methods for its detection, and its biological effects. Detailed experimental protocols and quantitative data are presented to support its application in research and drug development.
Introduction
This compound is a stereoisomer of the more common trans-4-hydroxy-L-proline, a key component of collagen that contributes to the stability of its triple-helical structure.[1] Unlike its trans counterpart, the incorporation of this compound into procollagen (B1174764) chains prevents the proper folding of the triple helix, leading to a non-functional protein that is subsequently degraded intracellularly.[2] This inhibitory effect on collagen synthesis and deposition has made this compound a subject of interest for therapeutic intervention in various pathological conditions.
This guide is intended for researchers, scientists, and drug development professionals, providing in-depth technical information to facilitate the use of this compound as a research tool and to explore its therapeutic potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₉NO₃ | [3] |
| Molecular Weight | 131.13 g/mol | [3] |
| CAS Number | 618-27-9 | [3] |
| Appearance | White to faint yellow powder | |
| Melting Point | 257 °C (decomposition) | |
| Solubility | Soluble in water | [3] |
| Optical Rotation | -59° (c=2 in H₂O) | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through both chemical and enzymatic methods. While chemical synthesis offers versatility, enzymatic methods provide a more efficient and environmentally friendly approach for large-scale production.
Chemical Synthesis: Inversion of trans-4-hydroxy-L-proline
A common chemical synthesis route involves the stereochemical inversion of the more readily available trans-4-hydroxy-L-proline. The Mitsunobu reaction is a well-established method for this conversion.[2][4]
Experimental Protocol: Synthesis of this compound via Mitsunobu Reaction
This protocol is a general guideline and may require optimization.
-
Protection of the amine and carboxylic acid groups of trans-4-hydroxy-L-proline: This is typically achieved by reacting with a suitable protecting group, such as Boc anhydride (B1165640) for the amine and conversion to a methyl ester for the carboxylic acid.
-
Mitsunobu Reaction:
-
Dissolve the protected trans-4-hydroxy-L-proline in a suitable anhydrous solvent (e.g., THF).
-
Add a nucleophile, such as p-nitrobenzoic acid, and triphenylphosphine (B44618) (PPh₃).
-
Cool the reaction mixture to 0 °C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
-
Deprotection:
-
Remove the p-nitrobenzoyl group by hydrolysis (e.g., with sodium methoxide). This step inverts the stereochemistry at the C4 position.
-
Remove the amine and carboxylic acid protecting groups under appropriate conditions (e.g., acid hydrolysis for the Boc group and saponification for the methyl ester).
-
-
Purification: The final product can be purified by ion-exchange chromatography.
Enzymatic Synthesis
The industrial production of this compound has shifted towards enzymatic synthesis due to its high stereoselectivity and milder reaction conditions. This method utilizes L-proline cis-4-hydroxylase, an enzyme that directly hydroxylates L-proline at the cis-4 position.[3][5] Recombinant Escherichia coli strains overexpressing this enzyme are commonly used.[5]
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol outlines the whole-cell biotransformation process.
-
Cultivation of Recombinant E. coli:
-
Inoculate a seed culture of E. coli expressing L-proline cis-4-hydroxylase into a suitable growth medium (e.g., LB broth with appropriate antibiotics).
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches a mid-log phase (e.g., 0.6-0.8).
-
Induce enzyme expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 20-30°C) for several hours to allow for protein expression.
-
-
Whole-Cell Biotransformation:
-
Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Resuspend the cell pellet in a reaction buffer containing L-proline, a co-substrate such as α-ketoglutarate, and cofactors like Fe(II) and ascorbate.[6]
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) with agitation.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing for the presence of this compound using HPLC or LC-MS/MS.
-
-
Purification:
-
After the reaction is complete, separate the cells from the reaction mixture by centrifugation.
-
The supernatant containing this compound can be purified using ion-exchange chromatography.
-
Analytical Methods
Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices, including reaction mixtures and biological samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
This protocol provides a general framework and requires validation for specific applications.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol (B129727) containing an internal standard).
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
LC Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining this polar analyte.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is typically used.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized for maximum sensitivity and specificity.
-
Biological Effects and Mechanism of Action
The primary biological effect of this compound is the inhibition of collagen synthesis and deposition.[7]
Inhibition of Collagen Synthesis
When this compound is incorporated into procollagen chains in place of proline, it disrupts the formation of the stable triple-helical conformation.[2] This is due to the different stereochemistry of the hydroxyl group compared to the naturally occurring trans-4-hydroxy-L-proline. The resulting misfolded procollagen is retained within the endoplasmic reticulum and targeted for degradation, leading to a reduction in the secretion of functional collagen.[2]
Antifibrotic Activity
By inhibiting collagen deposition, this compound has shown potential as an antifibrotic agent. Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix components, primarily collagen.
Anticancer Activity
This compound has also been investigated for its anticancer properties.[8] The proposed mechanism involves the inhibition of collagen production by tumor cells, which can affect tumor growth, invasion, and metastasis. Some studies have also suggested that it may induce endoplasmic reticulum stress in cancer cells.[8]
Quantitative Data on Biological Activity
The biological activity of this compound has been quantified in various in vitro and in vivo studies.
| Assay | Cell Line / Model | Endpoint | Result | Reference |
| Collagen Synthesis Inhibition | Chick Tendon Fibroblasts | Reduction in collagen synthesis | Reduced from 25% to 7% of total protein synthesis | [2] |
| Intracellular Collagen Degradation | Chick Tendon Fibroblasts | Increase in degradation of newly synthesized collagen | Increased from 8% to 25% | [2] |
| Toxicity in Rats | Sprague-Dawley Rats | Liver damage (elevated ALAT and ASAT) | Observed at a dose of 903 mg/kg | [9] |
Signaling Pathways
The antifibrotic effects of this compound are linked to its ability to interfere with collagen production, a process often downstream of pro-fibrotic signaling pathways such as the Transforming Growth Factor-beta (TGF-β) pathway. TGF-β is a potent inducer of collagen synthesis. While this compound does not directly inhibit the TGF-β signaling cascade, it acts on the final steps of collagen production, effectively blocking the pro-fibrotic outcome of this pathway.
Experimental Workflows
A typical workflow for evaluating the antifibrotic potential of this compound is outlined below.
Conclusion
This compound is a potent inhibitor of collagen synthesis with significant potential in research and as a therapeutic agent. Its well-defined mechanism of action, coupled with the availability of efficient synthesis methods, makes it an attractive molecule for targeting diseases characterized by excessive collagen deposition. This technical guide provides a solid foundation of data and protocols to aid researchers in their exploration of this promising non-proteinogenic amino acid analog. Further research is warranted to fully elucidate its therapeutic efficacy and safety profile in various disease models.
References
- 1. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. broadpharm.com [broadpharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Process optimization for enhancing production of this compound by engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Foundational Research on Proline Analogs and Collagen Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on proline analogs and their impact on collagen synthesis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, particularly in the context of fibrotic diseases and other conditions characterized by excessive collagen deposition. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved.
Introduction: The Role of Proline in Collagen and the Therapeutic Potential of its Analogs
Collagen, the most abundant protein in mammals, is unique in its triple-helical structure, which is critically dependent on its high content of proline and its post-translationally modified form, hydroxyproline (B1673980). These imino acids introduce conformational rigidity to the polypeptide chains, facilitating the formation of the stable triple helix. The synthesis of collagen is a multi-step process that begins with the transcription and translation of procollagen (B1174764) alpha-chains, followed by extensive post-translational modifications within the endoplasmic reticulum (ER), including the crucial hydroxylation of proline residues by prolyl hydroxylases. This hydroxylation is essential for the thermal stability of the collagen triple helix at physiological temperatures.
Proline analogs are structural mimics of proline that can be incorporated into procollagen chains during protein synthesis. This incorporation disrupts the normal structure and folding of collagen, leading to the formation of unstable, non-helical molecules that are rapidly degraded intracellularly. This mechanism forms the basis of their therapeutic potential as anti-fibrotic agents, as they can effectively reduce the deposition of excess collagen in tissues. Several proline analogs have been extensively studied, with L-azetidine-2-carboxylic acid and cis-4-hydroxy-L-proline being among the most prominent.
Quantitative Data on the Effects of Proline Analogs
The following tables summarize the quantitative effects of various proline analogs on key parameters of cell function and collagen metabolism as reported in foundational studies.
Table 1: Effect of Proline Analogs on Fibroblast Proliferation and Plating Efficiency
| Proline Analog | Cell Type | Concentration | Effect on Proliferation | Effect on Plating Efficiency | Reference |
| L-azetidine-2-carboxylic acid | Normal human skin fibroblasts | Not specified | Reduced rate of proliferation | Lowered | [1] |
| This compound | Normal human skin fibroblasts | Not specified | Reduced rate of proliferation | Lowered | [1] |
Table 2: Impact of Proline Analogs on Collagen Synthesis and Degradation
| Proline Analog | Cell Type | Concentration | Effect on Collagen Synthesis | Effect on Collagen Degradation | Reference |
| L-azetidine-2-carboxylic acid | Normal human skin fibroblasts | Not specified | Synthesized procollagen polypeptides were not in a triple-helical conformation.[1] | Significantly increased fraction of newly synthesized collagenous peptides was in a dialyzable form.[1] | [1] |
| This compound | Freshly isolated chick tendon fibroblasts | 200 μg/mL | Reduced the proportion of collagen synthesis in total protein synthesis.[2] | Increased the degradation proportion of newly synthesized collagen.[2] | [2] |
| This compound | Bleomycin-induced pulmonary fibrosis model (hamsters) | 200 mg/kg (s.c., twice daily) | Partially prevented the accumulation of collagen in the lungs.[2] | Not specified | [2] |
Table 3: Inhibition of Prolyl Hydroxylase Activity by Proline Analogs
| Proline Analog | Enzyme Source | Apparent EC50 | Reference |
| PA1 | Human Prolyl Hydroxylase 3 (PHD3) | 1.53 µM | [3] |
| PA2 | Human Prolyl Hydroxylase 3 (PHD3) | 3.17 µM | [3] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments frequently cited in the research of proline analogs and collagen synthesis.
Cell Culture of Human Skin Fibroblasts
-
Cell Source: Explants of neonatal foreskin or adult skin biopsies.
-
Culture Medium: Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal calf serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Incubation Conditions: 37°C in a humidified atmosphere of 5% CO2 in air.
-
Subculturing: Cells are subcultured by trypsinization (0.25% trypsin in phosphate-buffered saline) upon reaching confluency.
-
Experimental Treatment: Proline analogs are added to the culture medium at desired concentrations for specified durations.
Measurement of Collagen Synthesis using Radiolabeled Proline
-
Principle: This method quantifies the rate of new collagen synthesis by measuring the incorporation of a radiolabeled proline precursor.
-
Protocol:
-
Culture fibroblasts to near confluency in multi-well plates.
-
Pre-incubate the cells with the proline analog of interest for a specified time.
-
Add L-[2,3-³H]proline to the culture medium and incubate for a defined period (e.g., 24 hours).
-
Harvest the cell layer and culture medium separately.
-
Precipitate proteins with trichloroacetic acid (TCA).
-
Wash the protein pellet to remove unincorporated radiolabel.
-
Hydrolyze the protein pellet in 6 N HCl at 110°C for 24 hours.
-
Separate radiolabeled proline and hydroxyproline in the hydrolysate using ion-exchange chromatography or high-performance liquid chromatography (HPLC).[4]
-
Quantify the radioactivity in the proline and hydroxyproline fractions using liquid scintillation counting. The amount of radioactive hydroxyproline is a direct measure of newly synthesized collagen.
-
Pepsin Digestion Assay for Collagen Triple Helix Formation
-
Principle: The collagen triple helix is resistant to digestion by pepsin at low temperatures, whereas non-helical procollagen chains are readily degraded. This assay is used to assess the conformational state of newly synthesized procollagen.
-
Protocol:
-
Label fibroblast cultures with a radioactive amino acid (e.g., [³H]proline) in the presence or absence of a proline analog.
-
Isolate the newly synthesized procollagen from the cell layer and culture medium.
-
Adjust the pH of the samples to 2.5 with acetic acid.
-
Add pepsin to a final concentration of 100 µg/ml.
-
Incubate the samples at 4°C for a defined period (e.g., 4-16 hours).
-
Stop the digestion by neutralizing the pH and adding a protease inhibitor.
-
Analyze the digestion products by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and fluorography. The presence of intact alpha-chains indicates the formation of a stable triple helix.
-
Hydroxyproline Assay for Collagen Quantification
-
Principle: Hydroxyproline is an amino acid that is almost exclusively found in collagen. Its quantification provides a reliable measure of the total collagen content in a sample.[5]
-
Protocol:
-
Hydrolyze the tissue or cell culture sample in 6 N HCl at 120°C for 3 to 24 hours to release free amino acids.[5]
-
Neutralize the hydrolysate.
-
Oxidize the hydroxyproline in the sample using Chloramine-T.[5]
-
Add Ehrlich's reagent (a solution of p-dimethylaminobenzaldehyde in perchloric acid and isopropanol), which reacts with the oxidized hydroxyproline to form a chromophore.[5]
-
Measure the absorbance of the resulting solution at 560 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration by comparing the absorbance to a standard curve generated with known concentrations of hydroxyproline.
-
Western Blot for HIF-1α Detection
-
Principle: This technique is used to detect and quantify the levels of Hypoxia-Inducible Factor-1 alpha (HIF-1α), a key transcription factor involved in cellular responses to hypoxia and influenced by some proline analogs.
-
Protocol:
-
Lyse cells treated with or without proline analogs in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).[6]
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for HIF-1α.[7]
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[7]
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. The intensity of the bands corresponds to the amount of HIF-1α protein.[7]
-
Signaling Pathways and Experimental Workflows
The effects of proline analogs on collagen synthesis are mediated through complex signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a typical experimental workflow.
Signaling Pathways
Caption: TGF-β signaling pathway leading to collagen gene transcription.
Caption: HIF-1α signaling under normoxic vs. hypoxic/proline analog conditions.
Caption: ER stress pathway induced by proline analog incorporation.
Experimental Workflow
Caption: General experimental workflow for studying proline analogs.
Conclusion and Future Directions
The foundational research on proline analogs has clearly established their potent inhibitory effects on collagen synthesis and deposition. By being incorporated into procollagen chains, these analogs disrupt the formation of the stable triple helix, leading to the degradation of the aberrant protein and a reduction in extracellular collagen accumulation. This mechanism holds significant promise for the development of novel therapeutics for a wide range of fibrotic diseases.
Future research in this area should focus on several key aspects. The development of more specific and potent proline analogs with improved pharmacokinetic profiles is crucial for their clinical translation. A deeper understanding of the downstream signaling consequences of proline analog incorporation, beyond the immediate effects on collagen structure, will be important. This includes further elucidation of their impact on cellular stress responses and their potential off-target effects. Additionally, the exploration of combination therapies, where proline analogs are used in conjunction with other anti-fibrotic agents, may offer synergistic benefits. Continued investigation into these areas will be vital for harnessing the full therapeutic potential of proline analogs in the fight against fibrosis.
References
- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]
- 4. Determination of radiolabelled proline and hydroxyproline in collagen hydrolysates by high-performance liquid chromatography with on-line radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. How to Effectively Detect HIF-1α Protein in Western Blot Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Western Blot protocol for HIF-1 alpha Antibody (NB100-479): Novus Biologicals [novusbio.com]
Unraveling the Biological Landscape of cis-4-Hydroxy-L-proline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cis-4-hydroxy-L-proline (CHP), a non-proteinogenic amino acid and a stereoisomer of the more common trans-4-hydroxy-L-proline, has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides an in-depth exploration of the multifaceted effects of CHP, with a particular focus on its roles as a collagen synthesis inhibitor, an anti-cancer agent, and a modulator of cellular signaling pathways. This document summarizes key quantitative data, details experimental methodologies, and presents visual representations of molecular pathways and experimental workflows to facilitate a comprehensive understanding of the current state of research on this intriguing molecule.
Inhibition of Collagen Synthesis
A primary and well-documented biological effect of this compound is its potent inhibition of collagen production. This activity stems from its ability to be incorporated into procollagen (B1174764) chains in place of proline. The presence of the hydroxyl group in the cis configuration disrupts the stable triple helical conformation of collagen, leading to the formation of non-functional, unstable molecules that are rapidly degraded.[1][2] This disruption of collagen deposition has significant implications for conditions characterized by excessive collagen accumulation, such as fibrosis.
Mechanism of Action
The inhibitory effect of CHP on collagen synthesis is a direct consequence of its structural difference from trans-4-hydroxy-L-proline, the form typically found in stable collagen helices. The hydroxylation of proline residues to trans-4-hydroxyproline is a critical post-translational modification that stabilizes the collagen triple helix.[3] When CHP is incorporated, the altered stereochemistry prevents the formation of the necessary hydrogen bonds that lock the three procollagen chains together.
Experimental Protocol: In Vitro Collagen Synthesis Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of this compound on collagen synthesis in a cell culture system, such as with rat Schwann cells.[2]
-
Cell Culture: Culture rat Schwann cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 100-200 µg/mL) for a specified period (e.g., 1 week).[4]
-
Metabolic Labeling: During the last 6 hours of treatment, incubate the cells in a medium containing [3H]leucine to label newly synthesized proteins.[2]
-
Sample Collection: Collect the culture medium, which contains secreted proteins.
-
Protein Precipitation: Precipitate the proteins from the medium using trichloroacetic acid (TCA).
-
Collagenase Digestion: Resuspend the protein pellet and divide it into two aliquots. Treat one aliquot with bacterial collagenase to specifically digest collagen, while the other serves as a control.
-
Scintillation Counting: Measure the radioactivity in both the collagenase-treated and untreated samples using a liquid scintillation counter.
-
Data Analysis: The amount of collagen synthesized is determined by the difference in radioactivity between the untreated and collagenase-treated samples. The inhibitory effect of CHP is calculated by comparing the collagen synthesis in treated cells to that in untreated control cells.
Anticancer Activity
This compound has demonstrated notable anti-proliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent.[4][5] Studies have shown that transformed cells exhibit greater sensitivity to CHP compared to their normal counterparts.[4]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against different cell lines.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Transformed Rodent Cell Lines (various oncogenes) | Fibroblasts | 20 - 55 | [4] |
| NIH-3T3 | Mouse Embryonic Fibroblast | 120 | [4] |
Clinical Evaluation in Bladder and Prostate Cancer
A Phase II clinical study evaluated the effects of this compound in patients with bladder and prostate cancer.[5] While detailed efficacy results are not widely published, the study provided valuable safety data.
| Parameter | Value | Reference |
| Dosage | 8 g/day | [5] |
| Administration Schedule | 4 days/week for 3 weeks | [5] |
| Key Finding | No adverse effects on liver parameters (ALAT, ASAT, γ-GT, AP) were observed in human patients at this dosage. | [5] |
This finding is significant as preclinical studies in rats had indicated potential hepatotoxicity at high doses (903 mg/kg), highlighting a species-specific difference in toxicity.[5]
Experimental Workflow: In Vitro Anticancer Drug Screening
The following diagram illustrates a general workflow for screening the anticancer activity of a compound like this compound.
Modulation of the HIF-1α Signaling Pathway
Recent research has indicated a link between hydroxyproline (B1673980) metabolism and the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. HIF-1α is a key transcription factor that plays a crucial role in cellular adaptation to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment. The stability and activity of HIF-1α are regulated by prolyl hydroxylase domain (PHD) enzymes, which hydroxylate specific proline residues, targeting HIF-1α for degradation under normoxic conditions. It is hypothesized that hydroxyproline, and potentially its analogs like CHP, can interfere with this process, leading to the stabilization of HIF-1α.[6]
Other Reported Biological Effects
Beyond its effects on collagen synthesis and cancer cell proliferation, this compound has been shown to influence other biological processes:
-
Inhibition of Schwann Cell Differentiation: CHP has been observed to inhibit the differentiation of Schwann cells and the formation of the extracellular matrix in co-cultures with dorsal root ganglion neurons.[2]
-
Reduction of Prostate Weight: In a preclinical model, CHP significantly reduced the wet weight of the prostate in prepubertal castrated guinea pigs stimulated with androgens.[4]
Conclusion
This compound is a molecule with a diverse and compelling range of biological activities. Its ability to inhibit collagen synthesis holds promise for the development of therapeutics for fibrotic diseases. Furthermore, its selective cytotoxicity towards transformed cells warrants further investigation into its potential as an anticancer agent. The emerging connection to the HIF-1α pathway opens new avenues for research into its mechanism of action in the tumor microenvironment. The detailed experimental protocols and summarized data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding of this compound and harnessing its therapeutic potential. Further studies are essential to fully elucidate its clinical utility and to develop targeted therapies based on its unique biological properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of prolyl hydroxylation in the molecular interactions of collagens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drug this compound: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Role of cis-4-Hydroxy-L-proline in Extracellular Matrix Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
cis-4-Hydroxy-L-proline (CHP), a synthetic analog of the amino acid L-proline, serves as a potent inhibitor of collagen synthesis and extracellular matrix (ECM) deposition.[1] Its incorporation into procollagen (B1174764) chains disrupts the formation of the stable triple helix, leading to the synthesis of non-functional, misfolded proteins.[2][3] This triggers an endoplasmic reticulum (ER) stress response, ultimately resulting in increased intracellular degradation of procollagen and a reduction in the secretion of mature collagen.[2][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying CHP's effects on ECM formation, summarizes key quantitative data from cellular and preclinical studies, details relevant experimental protocols, and visualizes the involved biological pathways and experimental workflows. This information is critical for researchers and drug development professionals exploring antifibrotic therapies and investigating the fundamental processes of collagen biosynthesis and ECM assembly.
Mechanism of Action
This compound exerts its effects on extracellular matrix formation primarily by acting as a competitive inhibitor of proline during protein synthesis.[3] Unlike its isomer, trans-4-hydroxy-L-proline, which is a natural component of collagen formed through post-translational modification, the cis isomer is not naturally found in proteins.[5][6] When cells are exposed to CHP, it is incorporated into newly synthesized procollagen polypeptides in place of proline residues.[3]
The presence of CHP within the procollagen alpha-chains prevents the proper folding and stabilization of the collagen triple helix.[2] The unique stereochemistry of the cis isomer disrupts the required bond angles and hydrogen bonding patterns necessary for the formation of a stable, triple-helical conformation.[7] This results in the accumulation of misfolded, non-helical procollagen within the endoplasmic reticulum.[4]
The accumulation of these aberrant proteins triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis.[4][8] Key markers of the UPR, such as the glucose-regulated protein-78 (GRP78) and the pro-apoptotic transcription factor GADD153, are upregulated in response to CHP treatment.[4] A primary consequence of this ER stress is the enhanced intracellular degradation of the misfolded procollagen, preventing its secretion and deposition into the extracellular matrix.[2] This degradation is thought to occur via a lysosomal pathway.[2]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of this compound on various parameters related to extracellular matrix formation as reported in the scientific literature.
Table 1: Effect of this compound on Collagen Synthesis and Degradation in Chick Tendon Fibroblasts
| Parameter | Control | This compound (200 µg/mL) | Reference |
| Collagen as % of Total Protein Synthesis | 25% | 7% | [2] |
| % of Newly Synthesized Collagen Degraded | 8% | 25% | [2] |
Table 2: Inhibitory Effects of this compound on Cell Growth
| Cell Type | 50% Inhibitory Dose (ID50) | Reference |
| Mouse NIH-3T3 Fibroblasts | 120 µg/mL | [9] |
| Transformed Mouse NIH-3T3 Fibroblasts | 20 - 55 µg/mL | [9] |
Table 3: Effects of this compound in a Hamster Model of Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group | Lung Hydroxyproline (B1673980) Content (mg/lung) | Reference |
| Control | 1.8 ± 0.1 | [10] |
| Bleomycin/Saline | 4.0 ± 0.1 | [10] |
| Bleomycin/cHyp polymer (8.5 mg/kg cHyp) | 2.8 ± 0.3 | [10] |
Experimental Protocols
In Vitro Inhibition of Collagen Synthesis in Fibroblasts
This protocol is based on methodologies described for studying the effects of this compound on collagen production in cultured fibroblasts.[2][3]
Objective: To quantify the inhibition of collagen synthesis and the increase in intracellular collagen degradation in response to this compound treatment.
Materials:
-
Primary fibroblast cell culture (e.g., embryonic chick tendon fibroblasts)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (CHP) solution (e.g., 200 µg/mL in culture medium)
-
[³H]-Proline
-
Bacterial collagenase
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Culture: Culture fibroblasts to near confluency in standard culture conditions.
-
Treatment: Replace the culture medium with fresh medium containing this compound (e.g., 200 µg/mL). A control group should receive fresh medium without CHP.
-
Metabolic Labeling: Add [³H]-Proline to the culture medium of both control and treated cells and incubate for a defined period (e.g., 6 hours) to allow for incorporation into newly synthesized proteins.
-
Sample Collection: After incubation, separate the cell layer and the culture medium.
-
Collagenase Digestion: To determine the amount of newly synthesized collagen, treat a portion of the cell lysate and culture medium with bacterial collagenase. The collagenase-sensitive radioactivity represents the amount of collagen.
-
TCA Precipitation: Precipitate total protein from another aliquot of the cell lysate and culture medium using TCA to determine the total protein synthesis.
-
Quantification of Degradation: The amount of degraded newly synthesized collagen can be estimated by measuring the amount of dialyzable [³H]-hydroxyproline in the culture medium and cell lysate.
-
Data Analysis: Express collagen synthesis as a percentage of total protein synthesis. Calculate the percentage of newly synthesized collagen that is degraded.
Induction of Endoplasmic Reticulum Stress
This protocol outlines a method to detect the induction of the Unfolded Protein Response (UPR) in cells treated with this compound, based on the findings of Mueller et al. (2006).[4]
Objective: To measure the upregulation of UPR markers, GRP78 and GADD153, in response to CHP treatment.
Materials:
-
Pancreatic carcinoma cell line (e.g., DSL6A) or other relevant cell line
-
Cell culture medium
-
This compound (CHP) solution
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)
-
Antibodies for GRP78 and GADD153 for Western blotting
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with various concentrations of CHP for different time points (e.g., 24, 48, 72 hours).
-
RNA Extraction and qRT-PCR: At each time point, harvest cells, extract total RNA, and perform qRT-PCR to quantify the mRNA expression levels of GRP78 and GADD153. Normalize the expression to a housekeeping gene.
-
Protein Extraction and Western Blotting: At each time point, lyse the cells to extract total protein. Perform Western blotting using specific antibodies against GRP78 and GADD153 to detect changes in their protein levels. Use a loading control (e.g., β-actin) for normalization.
-
Data Analysis: Analyze the fold change in mRNA and protein expression of GRP78 and GADD153 in CHP-treated cells compared to untreated controls.
Visualizations of Pathways and Workflows
Signaling Pathway of this compound-Induced ER Stress
Caption: Mechanism of this compound induced ER stress and inhibition of collagen secretion.
Experimental Workflow for Assessing Antifibrotic Activity in a Bleomycin-Induced Lung Fibrosis Model
Caption: Workflow for evaluating the antifibrotic effects of this compound in a preclinical model.
Conclusion and Future Directions
This compound is a valuable research tool for investigating the intricacies of collagen biosynthesis and the cellular response to misfolded proteins. Its ability to potently and selectively disrupt collagen triple helix formation provides a clear mechanism for its antifibrotic effects observed in preclinical models. The induction of the UPR highlights a key cellular checkpoint in the quality control of ECM protein synthesis.
For drug development professionals, CHP and its derivatives represent a potential therapeutic strategy for fibrotic diseases, which are characterized by excessive collagen deposition. The development of targeted delivery systems, such as the polymeric formulation of CHP, may enhance its efficacy and reduce potential off-target effects.[10] Further research is warranted to fully elucidate the downstream signaling consequences of CHP-induced ER stress and to explore the therapeutic potential of modulating this pathway in fibrotic conditions. The continued investigation into the biological effects of CHP will undoubtedly contribute to a deeper understanding of ECM pathobiology and the development of novel antifibrotic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The new insight into the role of hydroxyproline in metabolism of cancer cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polymer of proline analogue with sustained antifibrotic activity in lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application of cis-4-hydroxy-L-proline in Cancer Cell Proliferation Studies
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
cis-4-hydroxy-L-proline (CHP), a proline analog, has emerged as a compound of interest in cancer research due to its inhibitory effects on cancer cell proliferation.[1][2] As a structural mimic of L-proline, CHP interferes with processes that are crucial for cell growth and survival, primarily by disrupting collagen synthesis and inducing cellular stress.[1][3] This document provides a comprehensive overview of the applications of this compound in cancer cell proliferation studies, including its mechanism of action, protocols for key experiments, and quantitative data from relevant studies.
Mechanism of Action
The primary mechanism by which this compound inhibits cancer cell proliferation is through the induction of Endoplasmic Reticulum (ER) Stress .[1][2] When CHP is incorporated into newly synthesized proteins in place of proline, it leads to the formation of misfolded proteins, particularly affecting collagen, which is rich in proline residues.[1] This accumulation of misfolded proteins in the ER triggers the Unfolded Protein Response (UPR) , a cellular stress response aimed at restoring ER homeostasis.[1][4]
The UPR is mediated by three main sensor proteins located on the ER membrane:
-
PERK (PKR-like endoplasmic reticulum kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
Activation of these sensors initiates downstream signaling cascades that can lead to either cell survival and adaptation or, in cases of prolonged or severe stress, apoptosis.[5][6][7] Studies have shown that treatment of pancreatic cancer cells with this compound leads to the upregulation of key ER stress markers, GRP78 (BiP) and GADD153 (CHOP) , indicating the activation of the UPR.[1][2] This sustained ER stress can ultimately result in caspase-independent apoptosis.[1][2]
Furthermore, this compound has been shown to induce the proteolytic cleavage of Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase that plays a critical role in cell adhesion, proliferation, and survival.[1][2] The degradation of FAK contributes to the loss of cell adherence and subsequent cell death.[1]
While the metabolism of proline and hydroxyproline (B1673980) is linked to the regulation of Hypoxia-Inducible Factor 1α (HIF-1α) , a key transcription factor in cancer progression, the direct and specific effect of the cis isomer of 4-hydroxy-L-proline on HIF-1α stability requires further investigation.[8][9]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound on the growth of various cell lines.
Table 1: IC50 Values for this compound in Transformed Rodent Cell Lines
| Cell Line | Transformation Agent | IC50 (µg/mL) in Monolayer Culture |
| NIH-3T3 | None (Parental) | 120 |
| Ki-ras-NIH-3T3 | Ki-ras oncogene | 30 |
| mos-NIH-3T3 | mos oncogene | 40 |
| src-NIH-3T3 | src oncogene | 45 |
| fms-NIH-3T3 | fms oncogene | 55 |
| fes-NIH-3T3 | fes oncogene | 50 |
| met-NIH-3T3 | met oncogene | 20 |
| trk-NIH-3T3 | trk oncogene | 25 |
| SV40-NIH-3T3 | SV40 DNA tumor virus | 35 |
| MNU-NIH-3T3 | N-methylnitrosourea | 30 |
Data sourced from:[10]
Table 2: Effect of this compound on ER Stress Marker Expression in DSL6A Pancreatic Cancer Cells
| Treatment | GRP78 mRNA Expression (Fold Change vs. Control) | GADD153 mRNA Expression (Fold Change vs. Control) | GRP78 Protein Expression |
| CHP (3 hours) | Increased | No significant change | Modest Increase |
| CHP (6 hours) | Increased | Increased | - |
Data summarized from:[1]
Experimental Protocols
1. Cell Viability/Proliferation Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (CHP) stock solution (in sterile PBS or media)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of CHP in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CHP. Include vehicle-treated (medium without CHP) and blank (medium only) controls.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot Analysis for ER Stress Markers and FAK
This protocol is used to detect changes in the expression of key proteins involved in the ER stress response and cell adhesion.
-
Materials:
-
Cancer cells treated with CHP
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-GADD153, anti-FAK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Treat cells with the desired concentrations of CHP for specific time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Visualizations
Caption: Signaling pathway of this compound-induced ER stress.
Caption: Experimental workflow for studying this compound effects.
References
- 1. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Activation of Unfolded Protein Response Pathway in Malignancies: Interplay with Extracellular Matrix and Targeting Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticipatory UPR Activation: A Protective Pathway and Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Cytotoxic Effects of Cisplatin on Pancreatic Ductal Adenocarcinoma Cell Lines | MDPI [mdpi.com]
- 9. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Inducing Collagen Inhibition with cis-4-hydroxy-L-proline in vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Collagen, the most abundant protein in mammals, is a critical component of the extracellular matrix (ECM), providing structural support to tissues.[1] Dysregulation of collagen synthesis and deposition is a hallmark of fibrotic diseases and certain cancers.[1][2] cis-4-hydroxy-L-proline (cHyp), a proline analog, serves as a valuable tool for in vitro studies to inhibit the production of functional collagen.[3][4][5] These application notes provide a detailed protocol for using cHyp to inhibit collagen synthesis in cultured cells and methodologies for quantifying its effects.
Mechanism of Action
The stability of the collagen triple helix is critically dependent on the post-translational hydroxylation of proline residues to trans-4-hydroxyproline, a reaction catalyzed by prolyl 4-hydroxylase (P4H).[6][7] cHyp acts as a proline antagonist.[5] When introduced to cell cultures, it is incorporated into newly synthesized procollagen (B1174764) chains in place of proline. The cis-conformation of the hydroxyl group on the cHyp residue disrupts the stereochemical requirements for the formation of a stable, triple-helical conformation.[8][9] This results in non-helical, thermally unstable procollagen molecules that are often retained within the endoplasmic reticulum and subsequently targeted for intracellular degradation.[8] The overall effect is a significant reduction in the secretion and deposition of mature, functional collagen into the ECM.[3][9]
Experimental Protocols
Cell Culture and cHyp Treatment
This protocol outlines the general procedure for treating adherent cell cultures with cHyp. Optimization may be required depending on the cell line.
Materials:
-
Cell line of interest (e.g., NIH-3T3 fibroblasts, hepatic stellate cells, retinal pigment epithelial cells)[1][10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (cHyp) (CAS 618-27-9)[5]
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile tissue culture plates (e.g., 6-well or 24-well)
-
Optional: TGF-β (positive control for collagen synthesis)[1]
-
Optional: Ascorbic acid (a cofactor for prolyl hydroxylase, often added to promote collagen synthesis)[11]
Procedure:
-
Cell Seeding: Plate cells in the desired format (e.g., 6-well plates) at a density that allows them to reach approximately 70-80% confluency at the time of treatment.
-
Stock Solution Preparation: Prepare a sterile stock solution of cHyp (e.g., 10-20 mg/mL) by dissolving it in sterile PBS or serum-free culture medium. Filter-sterilize the solution using a 0.22 µm syringe filter. Store aliquots at -20°C.
-
Cell Treatment:
-
Once cells have reached the desired confluency, aspirate the old medium.
-
Add fresh culture medium containing the desired final concentration of cHyp. Based on published data, effective concentrations typically range from 100 to 200 µg/mL.[3]
-
Include a vehicle-treated control group (cells treated with the same volume of PBS or medium used to dissolve cHyp).
-
(Optional) For studies investigating the reversal of inhibition, L-proline can be added simultaneously with cHyp.[10]
-
-
Incubation: Incubate the cells for the desired treatment period. This can range from 6 hours to 7 days, depending on the cell type and experimental endpoint.[3][8]
-
Sample Collection: After incubation, collect both the cell culture supernatant (conditioned medium) and the cell layer for analysis of secreted and cell-associated collagen, respectively.
Quantification of Collagen Inhibition: Sirius Red Assay
The Sirius Red assay is a cost-effective and reliable colorimetric method for quantifying total collagen content.[1][11] The dye specifically binds to the [Gly-X-Y]n helical structure found in collagen.[1]
Materials:
-
Sirius Red solution: 0.1% (w/v) Direct Red 80 in a saturated aqueous solution of picric acid (Pico-Sirius Red).
-
0.5 M NaOH solution for elution.
-
0.1 M HCl for washing.
-
96-well microplate reader (540 nm).
Procedure for Cell Layer (Cell-Associated Collagen):
-
Aspirate the conditioned medium from the wells (save for analysis of secreted collagen).
-
Gently wash the cell layer twice with PBS.
-
Fix the cells with a suitable fixative (e.g., cold methanol) for 10-15 minutes.
-
Allow the wells to air dry completely.
-
Add 200 µL (for a 96-well plate) or 1 mL (for a 24-well plate) of Pico-Sirius Red solution to each well and incubate for 1-2 hours at room temperature with gentle shaking.[1]
-
Aspirate the staining solution and wash the wells repeatedly with 0.1 M HCl until the washing solution is clear.[1] This removes unbound dye.
-
Add 200 µL of 0.5 M NaOH to each well to elute the bound dye. Incubate for 30 minutes with shaking.
-
Transfer 150-200 µL of the eluted solution to a new 96-well plate and measure the absorbance at 540 nm.
Procedure for Conditioned Medium (Secreted Collagen):
-
Collect the cell culture supernatant.
-
Add 200 µL of 1% Sirius Red solution to 500 µL of the supernatant.[1]
-
Incubate for 1-2 hours at room temperature.[1]
-
Centrifuge at 15,000 rpm for 15 minutes to pellet the collagen-dye precipitate.[1]
-
Discard the supernatant and wash the pellet with 0.1 M HCl.[1]
-
Dissolve the pellet in 500 µL of 0.5 M NaOH.[1]
-
Transfer 200 µL to a 96-well plate and measure the absorbance at 540 nm.[1]
Data Presentation
Table 1: Effective Concentrations of this compound in vitro
| Cell Type | Concentration (µg/mL) | Duration | Observed Effect | Reference |
| Rat Schwann Cells & Dorsal Root Ganglion Neurons | 100 - 200 | 1 week | Inhibition of collagen and noncollagenous protein accumulation. | [3] |
| Freshly Isolated Chick Tendon Fibroblasts | 200 | 6 hours | Reduced collagen synthesis from 25% to 7% of total protein synthesis; increased degradation of newly synthesized collagen. | [3][8] |
| Bovine Retinal Pigment Epithelial (RPE) Cells | Dose-dependent (<100 to >100) | 3-9 days | Dose- and time-dependent inhibition of cell proliferation, collagen synthesis, attachment, and migration. | [10] |
Table 2: Comparison of Methods for Collagen Quantification
| Assay Method | Principle | Advantages | Disadvantages | Reference |
| Sirius Red Assay | Colorimetric; dye binds specifically to the collagen triple helix. | Simple, cost-effective, high-throughput, quantifies total collagen. | Can have background from serum proteins; less specific than immunoassays. | [1][11] |
| Hydroxyproline (B1673980) Assay | Colorimetric; measures hydroxyproline content after acid hydrolysis. | Considered a 'gold standard' for total collagen as hydroxyproline is abundant in collagen. | Does not distinguish between collagen types; can measure hydroxyproline from other proteins (e.g., elastin). | [1][12] |
| Western Blot / ELISA | Immunodetection using antibodies specific to collagen types. | Highly specific for different collagen types (e.g., Type I, IV); quantitative (ELISA). | Higher cost; requires specific antibodies; Western Blot is semi-quantitative. | [12][13] |
| Metabolic Labeling | Incorporation of radiolabeled amino acids followed by collagenase digestion. | Directly measures newly synthesized collagen; highly sensitive and specific. | Requires handling of radioactive materials; complex procedure. | [9][10] |
Mandatory Visualizations
Signaling and Mechanical Pathways
Caption: Mechanism of collagen synthesis inhibition by this compound.
Experimental Workflow
Caption: General workflow for assessing collagen inhibition by cHyp in vitro.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. Inhibition of collagen fibril formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Procollagen-proline dioxygenase - Wikipedia [en.wikipedia.org]
- 8. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Focus on collagen: in vitro systems to study fibrogenesis and antifibrosis _ state of the art - PMC [pmc.ncbi.nlm.nih.gov]
Enzymatic Synthesis of cis-4-hydroxy-L-proline: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental protocols for the enzymatic synthesis of cis-4-hydroxy-L-proline (c4Hyp), a valuable chiral building block for pharmaceuticals.[1][2] The method utilizes L-proline cis-4-hydroxylase (P4H), an Fe(II)/α-ketoglutarate-dependent dioxygenase, for the stereospecific hydroxylation of L-proline.[3] This biocatalytic approach offers a more efficient and environmentally friendly alternative to complex chemical synthesis routes.[4] Protocols for enzyme production using recombinant Escherichia coli, whole-cell biocatalysis, and product analysis are described.
Introduction
This compound is a non-proteinogenic amino acid that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including carbapenem (B1253116) antibiotics and anti-inflammatory agents.[2][5] Traditionally, its production has been limited by costly and complex chemical methods.[4] The discovery and characterization of L-proline cis-4-hydroxylases from microbial sources such as Mesorhizobium loti and Sinorhizobium meliloti have paved the way for efficient enzymatic synthesis.[3][5] This enzyme catalyzes the direct hydroxylation of L-proline to this compound with high regio- and stereospecificity. The reaction requires L-proline, α-ketoglutarate, ferrous iron (Fe²⁺), and molecular oxygen.[3][6]
This application note details the recombinant expression of L-proline cis-4-hydroxylase in E. coli and its application in whole-cell biocatalysis for the production of this compound.
Key Reaction Parameters and Components
The enzymatic synthesis of this compound is dependent on several key components and conditions. The following table summarizes these parameters based on published data.
| Parameter | Description | Optimal Value/Range | Reference |
| Enzyme | L-proline cis-4-hydroxylase (EC 1.14.11.56) | From Mesorhizobium loti or Sinorhizobium meliloti | [3][5] |
| Substrate | L-proline | 10-50 g/L | [7] |
| Co-substrate | α-ketoglutarate (α-KG) | Equimolar to L-proline | [3][8] |
| Cofactor | Ferrous sulfate (B86663) (FeSO₄) | 0.1-1 mM | [3][6] |
| Reducing Agent | Ascorbic acid | 1-5 mM | [6] |
| pH | Reaction buffer pH | 7.0-8.0 | [8] |
| Temperature | Reaction temperature | 25-37 °C | N/A |
| Oxygen | Required for the reaction | Aeration/shaking | [3][6] |
Production Enhancement Strategies in Recombinant E. coli
Several metabolic engineering strategies have been employed to enhance the production of this compound in recombinant E. coli.
| Strategy | Gene Target | Effect | Reference |
| Increase Proline Uptake | Overexpress putP (proline transporter) | Enhances intracellular L-proline concentration. | [7] |
| Prevent Proline Degradation | Repress/knockout putA | Prevents the breakdown of L-proline, increasing substrate availability for hydroxylation. | [3][7] |
| Co-substrate Supply | Two-strain co-culture system | One strain produces α-ketoglutarate from a cheaper source (e.g., L-glutamate), supplying it to the c4Hyp-producing strain. | [7] |
| Optimize Enzyme Expression | Codon optimization of P4H gene | Improves the translation efficiency and overall yield of the active enzyme. | [7] |
A notable study achieved a titer of 13.5 g/L of this compound using a two-strain co-culture system.[7]
Experimental Workflow and Signaling Pathway
The overall workflow for the enzymatic synthesis of this compound using recombinant E. coli is depicted below.
Caption: Overall experimental workflow for this compound production.
The core of this process is the enzymatic reaction catalyzed by L-proline cis-4-hydroxylase.
Caption: Enzymatic reaction for this compound synthesis.
Experimental Protocols
Protocol 1: Expression of L-proline cis-4-hydroxylase in E. coli
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding L-proline cis-4-hydroxylase (e.g., from Mesorhizobium loti) with codon optimization for E. coli.
-
Clone the synthesized gene into a suitable expression vector (e.g., pET-28a(+)) with an N-terminal His-tag for purification.
-
-
Transformation:
-
Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin) and incubate overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for 12-16 hours to enhance soluble protein expression.
-
-
Cell Harvesting:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until further use.
-
Protocol 2: Whole-Cell Biocatalysis for this compound Production
-
Preparation of Cell Suspension:
-
Resuspend the harvested cell pellet from Protocol 1 in a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a final cell density (OD₆₀₀) of 50-100.
-
-
Reaction Setup:
-
In a suitable reaction vessel, combine the following components:
-
L-proline (e.g., 20 g/L)
-
α-ketoglutarate (equimolar to L-proline)
-
FeSO₄ (final concentration 0.5 mM)
-
Ascorbic acid (final concentration 2 mM)
-
-
Add the prepared cell suspension to the reaction mixture.
-
-
Biotransformation:
-
Incubate the reaction mixture at 30°C with vigorous shaking (e.g., 200-250 rpm) to ensure sufficient aeration.
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by centrifuging the mixture to remove the cells.
-
Filter the supernatant through a 0.22 µm filter for analysis.
-
Protocol 3: Analysis of this compound by HPLC
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: An isocratic or gradient elution with a buffer system appropriate for amino acid analysis (e.g., phosphate (B84403) buffer).
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 210 nm after pre-column derivatization with a suitable agent (e.g., o-phthalaldehyde (B127526) (OPA)).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of authentic this compound.
-
Quantify the concentration of this compound in the reaction samples by comparing their peak areas to the standard curve.
-
Conclusion
The enzymatic synthesis of this compound using L-proline cis-4-hydroxylase offers a highly specific and efficient method for the production of this valuable chiral intermediate. The use of recombinant E. coli as a whole-cell biocatalyst, combined with metabolic engineering strategies, can lead to high product titers. The protocols provided in this application note serve as a foundation for researchers to develop and optimize their own processes for the production of this compound for research and drug development purposes.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kyowa Hakko Bio announces the commencement of commercial production of this compound - Kyowa Kirin [kyowakirin.com]
- 5. WO2009139365A1 - Process for production of this compound - Google Patents [patents.google.com]
- 6. L-proline cis-4-hydroxylase - Creative Biogene [microbialtec.com]
- 7. Process optimization for enhancing production of this compound by engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: cis-4-hydroxy-L-proline as a Tool to Investigate Schwann Cell Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schwann cell differentiation is a complex and tightly regulated process essential for the proper function and regeneration of the peripheral nervous system. A critical component of this process is the synthesis and assembly of a basement membrane, a specialized form of the extracellular matrix (ECM). cis-4-hydroxy-L-proline (CHP), a proline analog, serves as a powerful investigational tool to dissect the role of the ECM in Schwann cell biology. By inhibiting the formation of a stable collagen triple helix, CHP effectively disrupts the integrity of the ECM, thereby impeding Schwann cell differentiation and myelination.[1][2] This document provides detailed application notes and protocols for utilizing CHP to study these fundamental processes.
Mechanism of Action: this compound is an antagonist of proline and acts as an inhibitor of collagen production.[3][4][5][6] It gets incorporated into procollagen (B1174764) molecules in place of proline. This substitution prevents the formation of the stable triple-helical conformation of collagen, leading to the accumulation of non-helical, unstable procollagen that is readily degraded.[1][7] This disruption of collagen deposition, a key component of the Schwann cell basal lamina, leads to an inhibition of Schwann cell differentiation.[1][2]
Data Presentation
The following tables summarize the quantitative effects of this compound on protein synthesis and degradation. While direct quantitative data on Schwann cells is limited, the provided data from chick tendon fibroblasts offers a clear indication of CHP's potent effects on collagen metabolism.
Table 1: Effect of this compound on Collagen Synthesis in Chick Tendon Fibroblasts [1]
| Treatment Condition | Collagen Synthesis (% of Total Protein Synthesis) |
| Control | 25% |
| This compound | 7% |
Table 2: Effect of this compound on Degradation of Newly Synthesized Collagen in Chick Tendon Fibroblasts [1]
| Treatment Condition | Degradation of Newly Synthesized Collagen (%) |
| Control | 8% |
| This compound | 25% |
Table 3: Qualitative Effects of this compound on Schwann Cell Protein Secretion [2]
| Protein Type | Effect of this compound |
| Secreted Collagenous Proteins | Significantly Inhibited Accumulation |
| Secreted Non-collagenous Proteins | Significantly Inhibited Accumulation |
| Total Protein Synthesis | No Significant Effect |
| Cell Number | No Significant Effect |
Signaling Pathways and Experimental Workflows
Signaling Pathway Disrupted by this compound
Schwann cell differentiation and myelination are heavily dependent on signals from the extracellular matrix, primarily mediated by laminin (B1169045) and collagen interacting with integrin receptors. This interaction triggers a signaling cascade involving Focal Adhesion Kinase (FAK) and Rac1, which are crucial for the cytoskeletal rearrangements required for axonal wrapping and myelin sheath formation. By inhibiting collagen deposition, this compound disrupts the foundational ECM structure, thereby blocking the initiation of this critical signaling pathway.
Caption: Signaling pathway from ECM to Schwann cell differentiation, inhibited by this compound.
Experimental Workflow for Investigating Schwann Cell Differentiation
The following workflow outlines the key steps to study the effects of this compound on Schwann cell differentiation in a co-culture system.
Caption: Experimental workflow for studying the effect of CHP on Schwann cell differentiation.
Experimental Protocols
Protocol 1: Dorsal Root Ganglion (DRG) Neuron and Schwann Cell Co-culture
This protocol is adapted from established methods for studying Schwann cell myelination in vitro.
Materials:
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Nerve Growth Factor (NGF)
-
Penicillin-Streptomycin
-
Collagenase
-
Trypsin
-
Poly-L-lysine
-
Laminin
-
This compound (CHP)
Procedure:
-
Preparation of Culture Dishes:
-
Coat culture dishes with 100 µg/mL poly-L-lysine in sterile water overnight at 37°C.
-
Wash three times with sterile water and allow to dry.
-
Coat with 10 µg/mL laminin in DMEM for at least 2 hours at 37°C before use.
-
-
Isolation of DRG Neurons and Schwann Cells:
-
Dissect dorsal root ganglia from embryonic day 15 (E15) rat pups.
-
Dissociate the ganglia using a solution of collagenase and trypsin.
-
Plate the dissociated cells onto laminin-coated dishes in DMEM supplemented with 10% FBS, 50 ng/mL NGF, and penicillin-streptomycin.
-
Purify Schwann cells from contaminating fibroblasts using antimitotic agents like cytosine arabinoside (Ara-C) cycles.
-
-
Establishment of Co-cultures:
-
Once a pure population of Schwann cells is established, add purified DRG neurons to the culture.
-
Maintain the co-cultures in a defined medium that supports neuronal survival and Schwann cell proliferation.
-
-
Treatment with this compound:
-
After allowing the co-culture to establish for several days, introduce CHP into the culture medium at a final concentration of 100-200 µg/mL.[3]
-
Maintain a control set of co-cultures without CHP.
-
Culture for 1-2 weeks, changing the medium with or without CHP every 2-3 days.
-
Protocol 2: Immunofluorescence Staining for Schwann Cell Differentiation Markers
This protocol allows for the visualization of key markers of Schwann cell differentiation.
Materials:
-
Paraformaldehyde (PFA)
-
Phosphate-Buffered Saline (PBS)
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies (e.g., anti-Myelin Basic Protein (MBP), anti-Myelin Protein Zero (MPZ), anti-Krox20, anti-S100)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
Procedure:
-
Fixation:
-
Wash the co-cultures on coverslips twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the coverslips with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Protocol 3: Metabolic Labeling and Analysis of Secreted Proteins
This protocol is used to quantify the synthesis and secretion of collagenous and non-collagenous proteins.[2]
Materials:
-
Leucine-free DMEM
-
[³H]-Leucine
-
Trichloroacetic acid (TCA)
-
Bacterial collagenase
-
SDS-PAGE reagents
Procedure:
-
Metabolic Labeling:
-
Incubate the control and CHP-treated co-cultures in leucine-free DMEM for 30 minutes.
-
Replace the medium with leucine-free DMEM containing [³H]-Leucine and continue the incubation for 4-6 hours.
-
-
Sample Collection:
-
Collect the culture medium and centrifuge to remove cell debris.
-
Lyse the cells in the culture dish to analyze the cell-associated proteins.
-
-
Bacterial Collagenase Digestion:
-
To an aliquot of the collected medium, add purified bacterial collagenase and incubate at 37°C for 2 hours. This will digest the collagenous proteins.
-
A parallel aliquot should be incubated without collagenase.
-
-
TCA Precipitation:
-
Precipitate the proteins from both collagenase-treated and untreated samples by adding cold TCA to a final concentration of 10%.
-
Incubate on ice for 30 minutes and then centrifuge to pellet the proteins.
-
Wash the pellets with cold acetone.
-
-
Quantification and Analysis:
-
Resuspend the protein pellets and measure the radioactivity using a scintillation counter. The difference in radioactivity between the untreated and collagenase-treated samples represents the amount of collagenous protein.
-
Analyze the protein samples by SDS-PAGE followed by autoradiography to visualize the labeled proteins.
-
Conclusion
This compound is an invaluable tool for researchers studying the role of the extracellular matrix in Schwann cell differentiation and myelination. By specifically inhibiting the formation of a stable collagenous matrix, CHP allows for the investigation of downstream signaling events and the functional consequences of a compromised basement membrane. The protocols and data presented in this document provide a comprehensive guide for utilizing CHP in your research to further elucidate the intricate mechanisms governing peripheral nerve development and regeneration.
References
- 1. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 5. 顺式-4-羟基-L-脯氨酸 collagen synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cis-4-hydroxy-L-proline as a Chiral Building Block in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-4-Hydroxy-L-proline, a hydroxylated, non-proteinogenic amino acid, has emerged as a valuable and versatile chiral building block in the synthesis of a diverse array of pharmaceutical compounds. Its rigid pyrrolidine (B122466) ring and stereochemically defined hydroxyl and carboxylic acid functionalities provide a robust scaffold for the construction of complex molecular architectures with high stereochemical control. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of drug analogues and explores its mechanism of action as an anticancer agent.
Applications in Drug Synthesis
This compound serves as a key starting material for the synthesis of various bioactive molecules, including analogues of antibiotics and potential anticancer agents. Its utility stems from the ability to selectively modify its functional groups to introduce desired pharmacophores while maintaining the core chiral structure.
Synthesis of a Lincomycin Analogue Fragment
This compound can be utilized in the stereoselective preparation of (4S)-1-methyl-4-propyl-L-proline, an analogue of an amino acid fragment found in the antibiotic lincomycin.[1][2] The synthesis involves a multi-step sequence starting with the protection of the amine, followed by oxidation, olefination, reduction, and N-methylation.
Experimental Protocol: Stereoselective Synthesis of (4S)-1-Methyl-4-propyl-L-proline Hydrochloride
This protocol is adapted from the work of Sathyamoorthi et al.[1][2]
Step 1: N-Protection
-
To a solution of this compound in a suitable solvent, add a carboxybenzyl protecting group.
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Isolate the N-protected product by standard work-up procedures.
Step 2: Oxidation
-
Dissolve the N-protected alcohol in ethyl acetate.
-
Add trichloroisocyanuric acid (TCICA) and TEMPO.
-
Stir the mixture until the alcohol is completely oxidized to the corresponding ketone.
-
Purify the ketone product.
Step 3: Wittig Olefination
-
Prepare a solution of propyltriphenylphosphonium bromide and sodium hydride in dimethyl sulfoxide (B87167) (DMSO).
-
Add the ketone from the previous step to the reaction mixture.
-
Heat the reaction to drive the olefination.
-
Isolate the resulting alkene.
Step 4: Reduction
-
Subject the alkene to catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to reduce the double bond.
-
Remove the catalyst by filtration and concentrate the solution to obtain the saturated product.
Step 5: N-Methylation and Deprotection
-
Perform N-methylation using formalin in the presence of Pd/C and hydrogen gas.[1][2]
-
Simultaneously, the carboxybenzyl protecting group is cleaved under these conditions.
-
Treat the product with hydrochloric acid in dioxane to yield the hydrochloride salt.
-
Wash the resulting salt with diethyl ether to obtain pure (4S)-1-methyl-4-propyl-L-proline hydrochloride.[1][2]
Quantitative Data:
| Step | Product | Yield (%) |
| N-Protection | N-Cbz-cis-4-hydroxy-L-proline | >95 |
| Oxidation | N-Cbz-4-oxo-L-proline | ~90 |
| Wittig Olefination | N-Cbz-4-propylidene-L-proline | ~75 |
| Reduction | N-Cbz-(4S)-4-propyl-L-proline | >98 |
| N-Methylation & HCl salt | (4S)-1-Methyl-4-propyl-L-proline hydrochloride | ~90 |
Synthesis of N-acetyl-cis-4-hydroxy-L-proline
N-acetyl-cis-4-hydroxy-L-proline has been investigated as a prodrug with potential anticancer, antifibrotic, and antihypertensive properties.[3][4][5][6] Its synthesis from this compound is a straightforward acetylation reaction.
Experimental Protocol: Synthesis of N-acetyl-cis-4-hydroxy-L-proline
-
Dissolve this compound in water and cool the solution.
-
Add pyridine (B92270) to the solution.
-
Slowly add acetic anhydride (B1165640) while maintaining a low temperature.
-
Stir the reaction mixture overnight, allowing it to gradually warm to room temperature.
-
Evaporate the solvent and co-evaporate with ethanol (B145695) multiple times to remove residual pyridine.
-
Dissolve the residue in acetone, seed with a crystal of the product if available, and cool to induce crystallization.
-
Filter the white crystals, recrystallize from a suitable solvent system (e.g., ethanol-ether), and dry under vacuum.
Quantitative Data:
| Reactant | Product | Yield (%) | Purity |
| This compound | N-acetyl-cis-4-hydroxy-L-proline | ~85 | >98% |
Mechanism of Action in Cancer
This compound and its derivatives have demonstrated anticancer activity, primarily through the inhibition of collagen biosynthesis and the induction of endoplasmic reticulum (ER) stress.
Inhibition of Collagen Biosynthesis
Collagen, a major component of the extracellular matrix, requires the hydroxylation of proline residues to form stable triple helices.[7][8] This post-translational modification is catalyzed by the enzyme prolyl-4-hydroxylase.[1][7][8] this compound acts as an antagonist to proline, and its incorporation into procollagen (B1174764) chains disrupts the formation of the stable triple helix.[9] This leads to the accumulation of misfolded procollagen in the endoplasmic reticulum, triggering the unfolded protein response (UPR) and ER stress.[10]
Inhibition of Collagen Biosynthesis by this compound.
Induction of Endoplasmic Reticulum (ER) Stress in Cancer Cells
The accumulation of misfolded proteins due to the inhibition of collagen synthesis leads to ER stress. In cancer cells, prolonged ER stress can activate apoptotic pathways, leading to cell death.[10][11] Studies in pancreatic cancer cells have shown that this compound treatment leads to the upregulation of ER stress markers such as glucose-regulated protein 78 (GRP78) and the pro-apoptotic transcription factor C/EBP homologous protein (CHOP/GADD153).[10][11] This cascade of events also involves the cleavage of focal adhesion kinase (FAK), leading to a loss of cell adherence and ultimately apoptosis.[10]
References
- 1. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) Simple Synthesis of this compound and [research.amanote.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of N-acetyl this compound by the yeast N-acetyltransferase Mpr1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing cis-4-hydroxy-L-proline Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of cis-4-hydroxy-L-proline (CHP) for their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell culture?
A1: this compound (CHP) is a proline analog. Its primary mechanism of action is the inhibition of collagen synthesis. CHP is incorporated into procollagen (B1174764) chains in place of proline. This substitution prevents the formation of the stable triple-helical conformation of collagen.[1][2] The resulting misfolded procollagen is retained within the endoplasmic reticulum (ER) and targeted for degradation, leading to a reduction in secreted, functional collagen.
Q2: What is a typical starting concentration range for CHP in cell culture experiments?
A2: The optimal concentration of CHP is highly cell-type dependent and also depends on the desired experimental outcome (e.g., partial inhibition of collagen synthesis vs. cytotoxicity). Based on published studies, a starting range of 10-200 µg/mL (approximately 0.08-1.53 mM) is recommended for initial dose-response experiments. It is crucial to determine the optimal concentration for your specific cell line and experimental goals empirically.
Q3: How does CHP affect cell viability and proliferation?
A3: At higher concentrations, CHP can be cytotoxic and inhibit cell proliferation. This is particularly evident in transformed or cancer cell lines, which may exhibit increased sensitivity to CHP.[3] For example, the 50% inhibitory dose (IC50) for transformed rodent cell lines has been reported to be in the range of 20 to 55 µg/mL, whereas for normal NIH-3T3 fibroblasts, the IC50 is around 120 µg/mL.[3] It is essential to perform a cytotoxicity assay, such as an MTT or similar viability assay, to determine the appropriate non-toxic working concentration for your experiments.
Q4: Can CHP affect the synthesis of other proteins besides collagen?
A4: Yes. While CHP is primarily known for its effects on collagen, some studies have shown that it can also inhibit the secretion of non-collagenous proteins.[4] This is an important consideration when interpreting experimental results, as the effects of CHP may not be exclusively limited to the inhibition of collagen synthesis.
Q5: What are the downstream cellular effects of CHP treatment?
A5: The accumulation of misfolded procollagen in the endoplasmic reticulum due to CHP incorporation can trigger the Unfolded Protein Response (UPR). This is a cellular stress response aimed at restoring ER homeostasis. Key markers of the UPR, such as the chaperone GRP78 (BiP) and the transcription factor CHOP (GADD153), are often upregulated upon CHP treatment. Prolonged or severe ER stress can ultimately lead to apoptosis.
Troubleshooting Guides
Problem 1: No significant inhibition of collagen synthesis observed.
| Possible Cause | Suggested Solution |
| CHP concentration is too low. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Increase the concentration of CHP incrementally. |
| Incubation time is too short. | Increase the incubation time with CHP. The effects on collagen synthesis may take 24-72 hours to become apparent, depending on the cell type and its rate of collagen turnover. |
| Cell line has low collagen expression. | Confirm that your cell line is a suitable model for studying collagen synthesis. Use a cell type known for high collagen production, such as fibroblasts or chondrocytes. |
| Assay for collagen synthesis is not sensitive enough. | Use a highly sensitive method for quantifying collagen, such as a hydroxyproline (B1673980) assay or Western blot for specific collagen types. |
Problem 2: High levels of cell death or a significant decrease in cell viability.
| Possible Cause | Suggested Solution |
| CHP concentration is too high. | Perform a cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the IC50 of CHP for your cell line. Use a concentration well below the IC50 for your collagen inhibition experiments. |
| Prolonged exposure to a high concentration of CHP. | Reduce the incubation time with CHP or use a lower concentration for longer-term experiments. |
| Cell line is particularly sensitive to ER stress. | Monitor for markers of ER stress and apoptosis (e.g., GRP78, CHOP, cleaved caspase-3) to understand the mechanism of cell death. Consider using a lower concentration of CHP. |
Problem 3: Inconsistent or variable results between experiments.
| Possible Cause | Suggested Solution | | Inconsistent cell seeding density. | Ensure that cells are seeded at the same density for all experiments, as cell confluence can affect collagen synthesis and the cellular response to CHP. | | Variability in CHP stock solution. | Prepare a large batch of CHP stock solution, aliquot, and store at -20°C to ensure consistency across multiple experiments. | | Differences in cell passage number. | Use cells within a consistent and low passage number range, as cellular characteristics can change with extensive passaging. |
Data Presentation
Table 1: Reported Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Type | Concentration (µg/mL) | Concentration (mM)* | Effect | Reference |
| Transformed Rodent Cell Lines | 20 - 55 | 0.15 - 0.42 | IC50 for growth inhibition | [3] |
| NIH-3T3 Fibroblasts | 120 | 0.91 | IC50 for growth inhibition | [3] |
| Chick Tendon Fibroblasts | 200 | 1.53 | Reduced collagen synthesis | [5] |
| Human Hepatocytes | 3200 - 32000 | 24.4 - 244 | Toxic, reduced albumin and urea (B33335) production | [5] |
| Human Skin Fibroblasts | Not specified | Not specified | Reduced proliferation and collagen production | [2] |
*Calculated based on a molecular weight of 131.13 g/mol for this compound.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response and Cytotoxicity Assay
Objective: To identify the optimal, non-toxic concentration range of CHP for inhibiting collagen synthesis in a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (CHP)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
CHP Treatment: Prepare a serial dilution of CHP in complete culture medium. A suggested starting range is 0, 10, 25, 50, 100, 200, 500, and 1000 µg/mL. Remove the old medium from the cells and replace it with the medium containing the different concentrations of CHP.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well according to the manufacturer's protocol and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each CHP concentration relative to the untreated control. Plot the cell viability against the CHP concentration to determine the IC50 value. Select a concentration for subsequent experiments that effectively inhibits collagen synthesis (determined by a parallel assay like the one below) without causing significant cytotoxicity (e.g., >80% viability).
Protocol 2: Quantification of Collagen Synthesis using a Hydroxyproline Assay
Objective: To measure the amount of collagen produced by cells treated with CHP.
Materials:
-
Cell pellets or extracellular matrix samples from CHP-treated and control cells
-
6 M HCl
-
Chloramine-T reagent
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde)
-
Hydroxyproline standard solution
-
Heating block or oven capable of 95-120°C
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Harvest cells and/or the extracellular matrix.
-
Wash with PBS.
-
Lyse the cells or solubilize the matrix.
-
-
Acid Hydrolysis:
-
Add an equal volume of 6 M HCl to the samples.
-
Hydrolyze at 110-120°C for 3-24 hours to break down the protein and release hydroxyproline.
-
-
Neutralization: Neutralize the samples with NaOH.
-
Oxidation: Add Chloramine-T reagent to each sample and incubate at room temperature for 20-25 minutes.
-
Color Reaction: Add Ehrlich's reagent and incubate at 60-65°C for 15-20 minutes to develop the color.
-
Measurement: Cool the samples and measure the absorbance at 550-560 nm.
-
Quantification: Create a standard curve using known concentrations of hydroxyproline. Use the standard curve to determine the hydroxyproline content in your samples, which is directly proportional to the amount of collagen.[6][7][8][9]
Protocol 3: Western Blot for ER Stress Markers (GRP78 and CHOP)
Objective: To assess the induction of the Unfolded Protein Response in response to CHP treatment.
Materials:
-
Cell lysates from CHP-treated and control cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against GRP78 and CHOP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78 and CHOP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponding to GRP78 and CHOP will indicate the level of ER stress.[10][11][12][13]
Mandatory Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: CHP-induced ER stress and the Unfolded Protein Response.
References
- 1. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 2. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. quickzyme.com [quickzyme.com]
- 9. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. bio-rad.com [bio-rad.com]
troubleshooting off-target effects of cis-4-hydroxy-L-proline in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis-4-hydroxy-L-proline (cis-4-Hyp) in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a proline analog that acts as a competitive inhibitor of proline incorporation during protein synthesis. Its primary, on-target effect is the inhibition of collagen production. By incorporating into procollagen (B1174764) chains in place of proline, it disrupts the formation of the stable triple helix structure.[1][2][3] This leads to improperly folded procollagen, which is subsequently retained within the endoplasmic reticulum (ER) and targeted for degradation.[4]
Q2: What are the known off-target effects of this compound?
A2: While primarily used to inhibit collagen synthesis, cis-4-Hyp can induce several off-target effects, including:
-
Induction of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins due to cis-4-Hyp incorporation triggers the Unfolded Protein Response (UPR).[5][6]
-
Inhibition of Non-Collagenous Protein Secretion: Studies have shown that cis-4-Hyp can also inhibit the secretion of proteins other than collagen.[7]
-
Cytotoxicity and Growth Inhibition: At certain concentrations, cis-4-Hyp can be cytotoxic and inhibit cell proliferation in a dose-dependent manner.[8]
-
Inhibition of Cell Adhesion and Migration: The compound has been observed to reduce the ability of cells to attach to substrates and migrate.[6]
Q3: How can I be sure that the observed effects in my assay are due to the proline analog activity of cis-4-Hyp?
A3: A common and effective control is to perform a "rescue" experiment by co-incubating the cells with an excess of L-proline. If the effects of cis-4-Hyp are competitively inhibited and reversed by the addition of L-proline, it strongly suggests that the observed phenotype is a result of its action as a proline analog.[5]
Q4: Does this compound stabilize Hypoxia-Inducible Factor-1α (HIF-1α)?
A4: There is no direct evidence to suggest that this compound stabilizes HIF-1α. The stabilization of HIF-1α is primarily regulated by prolyl hydroxylases (PHDs) that hydroxylate specific proline residues in HIF-1α, targeting it for degradation. This is a distinct process from the incorporation of a proline analog into protein synthesis. The structural isomer, trans-4-hydroxy-L-proline, is the abundant form in collagen and is involved in different metabolic pathways.[9]
Troubleshooting Guide
Issue 1: High levels of cytotoxicity or unexpected cell death.
-
Possible Cause: The concentration of cis-4-Hyp may be too high for your specific cell line. Different cell lines exhibit varying sensitivities.[8]
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 value for your cell line using a viability assay (e.g., MTT or Trypan Blue exclusion) over a range of cis-4-Hyp concentrations.
-
Lower the Concentration: Based on the dose-response data, use a concentration that inhibits collagen synthesis with minimal impact on cell viability.
-
L-proline Rescue: Co-treat cells with excess L-proline to see if the cytotoxic effects are reversed. This can help differentiate between specific proline analog toxicity and non-specific effects.[5]
-
Check for Apoptosis Markers: Analyze cells for markers of apoptosis, such as cleaved caspase-3, to understand the mechanism of cell death.
-
Issue 2: Inhibition of cell proliferation, migration, or attachment is observed, and I need to confirm it's an off-target effect.
-
Possible Cause: cis-4-Hyp is known to have these effects, likely due to the induction of ER stress and disruption of focal adhesions.[6]
-
Troubleshooting Steps:
-
Assess ER Stress Markers: Perform Western blotting or RT-PCR for key markers of the Unfolded Protein Response (UPR), such as GRP78 (BiP) and GADD153 (CHOP). An increase in these markers indicates ER stress.[5][6]
-
L-proline Co-treatment: As with cytotoxicity, a rescue experiment with excess L-proline can determine if these effects are due to its proline analog nature.[5]
-
Use a Lower Concentration: Titrate down the concentration of cis-4-Hyp to a level that still inhibits collagen synthesis but has a reduced impact on proliferation and migration.
-
Issue 3: I am not seeing the expected inhibition of collagen synthesis.
-
Possible Cause: The concentration of cis-4-Hyp may be too low, the incubation time may be too short, or the assay to measure collagen synthesis may not be sensitive enough.
-
Troubleshooting Steps:
-
Increase Concentration and/or Incubation Time: Systematically increase the concentration of cis-4-Hyp and/or the duration of treatment.
-
Verify with a Robust Assay: Use a sensitive method to measure collagen synthesis, such as a radiolabeled proline incorporation assay followed by collagenase digestion.
-
Check Cell Health: Ensure that the cells are healthy and actively synthesizing proteins.
-
Quantitative Data Summary
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cellular Assays
| Cell Line/System | Assay | Concentration | Observed Effect | Citation |
| Transformed Rodent Cell Lines | Cell Proliferation | 20-55 µg/mL | 50% inhibitory dose (IC50) | [8] |
| NIH-3T3 Cells | Cell Proliferation | 120 µg/mL | 50% inhibitory dose (IC50) | [8] |
| Rat Schwann Cells (co-culture) | Protein Secretion | 100-200 µg/mL | Inhibition of collagenous & non-collagenous protein accumulation | [1] |
| Chick Tendon Fibroblasts | Collagen Synthesis | 200 µg/mL | Reduction in collagen synthesis and increased degradation | [1] |
| Hepatocytes | Albumin & Urea Production | 3200-32000 µg/mL | Significant reduction in production | [1] |
| Rat Pancreatic Carcinoma (DSL6A) | ER Stress Induction | 10 mmol/L | Increased expression of GRP78 and GADD153 | [5] |
Key Experimental Protocols
1. Collagen Synthesis Assay (using [³H]-Proline)
-
Objective: To quantify the rate of new collagen synthesis by measuring the incorporation of radiolabeled proline.
-
Methodology:
-
Culture cells to near confluence in a suitable multi-well plate.
-
Pre-incubate cells with or without cis-4-Hyp at the desired concentration for a specified time (e.g., 1-2 hours).
-
Add [³H]-proline to the culture medium and incubate for the desired labeling period (e.g., 4-24 hours).
-
Harvest the cell layer and medium. Precipitate total protein using trichloroacetic acid (TCA).
-
Wash the protein pellet to remove unincorporated [³H]-proline.
-
Resuspend the pellet and divide it into two aliquots.
-
Digest one aliquot with purified bacterial collagenase (which specifically degrades collagen). The other aliquot serves as a control (no collagenase).
-
Re-precipitate the undigested protein with TCA.
-
Measure the radioactivity in the supernatant (digested collagen) and the pellet (non-collagenous protein) using liquid scintillation counting.
-
Calculate the percentage of collagen synthesis relative to total protein synthesis.
-
2. Western Blot for ER Stress Markers (GRP78 and GADD153)
-
Objective: To detect the upregulation of key ER stress-associated proteins.
-
Methodology:
-
Treat cells with cis-4-Hyp at various concentrations and time points. Include a positive control for ER stress (e.g., tunicamycin (B1663573) or thapsigargin).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GRP78 and GADD153 overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11][12]
-
3. Cell Migration Scratch Assay
-
Objective: To assess the effect of cis-4-Hyp on cell migration.
-
Methodology:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.[13][14][15]
-
Using a sterile pipette tip (e.g., p200), create a straight "scratch" or wound in the cell monolayer.[13][14][16]
-
Gently wash the wells with PBS to remove detached cells.[15][17]
-
Replace the PBS with fresh culture medium containing the desired concentration of cis-4-Hyp or a vehicle control. To inhibit cell proliferation, a low-serum medium or a mitotic inhibitor like Mitomycin C can be used.[14][15]
-
Place the plate in a live-cell imaging system or a standard incubator.
-
Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) for 24-48 hours.[16]
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure to determine the effect on cell migration.[15]
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | axonscientific.com [axonscientific.com]
- 3. 顺式-4-羟基-L-脯氨酸 collagen synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gadd153 Sensitizes Cells to Endoplasmic Reticulum Stress by Down-Regulating Bcl2 and Perturbing the Cellular Redox State - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coupling endoplasmic reticulum stress to the cell death program: role of the ER chaperone GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. life.scnu.edu.cn [life.scnu.edu.cn]
- 13. clyte.tech [clyte.tech]
- 14. axionbiosystems.com [axionbiosystems.com]
- 15. Cell Scratch Assay: Unveiling the Secrets of Cell Migration! [procellsystem.com]
- 16. med.virginia.edu [med.virginia.edu]
- 17. Wound healing migration assay (Scratch assay) [protocols.io]
Technical Support Center: Addressing Issues of cis-4-hydroxy-L-proline Toxicity in Long-Term Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the long-term toxicity of cis-4-hydroxy-L-proline (C4HP).
Troubleshooting Guides and FAQs
This section addresses common problems encountered during in vitro and in vivo experiments involving long-term exposure to C4HP.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound (C4HP) toxicity?
A1: The primary mechanism of C4HP toxicity stems from its role as a proline analog. It is incorporated into newly synthesized procollagen (B1174764) chains in place of proline. This substitution disrupts the formation of the stable triple-helical structure of collagen, leading to an accumulation of misfolded proteins within the endoplasmic reticulum (ER). This accumulation induces ER stress and triggers the Unfolded Protein Response (UPR).[1] In some cell types, C4HP has also been shown to inhibit the secretion of noncollagenous proteins.[2]
Q2: What are the observable effects of C4HP toxicity in long-term cell culture?
A2: Long-term exposure to C4HP in cell culture can lead to several observable effects, including:
-
Reduced cell proliferation: C4HP can inhibit cell growth in a dose- and time-dependent manner.[3]
-
Decreased cell viability: Prolonged ER stress can ultimately lead to apoptosis (programmed cell death).
-
Altered cell morphology: Changes in cell shape and attachment may be observed due to disruptions in the extracellular matrix.
-
Reduced collagen deposition: A key indicator of C4HP's effect is the diminished presence of properly formed collagen in the extracellular matrix.[1]
Q3: Are there any known in vivo effects of long-term C4HP administration?
A3: A 28-day study in rats involving continuous administration of C4HP showed signs of liver damage at a dose of 903 mg/kg, indicated by elevated levels of alanine (B10760859) aminotransferase (ALAT) and aspartate aminotransferase (ASAT).[4] However, a clinical study in bladder and prostate cancer patients showed no adverse effects on liver parameters after administration of 8 g of C4HP per day, 4 days a week for 3 weeks.[4]
Troubleshooting Common Experimental Issues
Issue 1: High levels of cell death in my long-term C4HP-treated cultures.
-
Possible Cause: The concentration of C4HP may be too high for the specific cell line being used, leading to excessive and prolonged ER stress that triggers apoptosis.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for your cell line over the desired long-term culture period. Start with a broad range of concentrations to identify a sub-lethal dose for your long-term experiments.
-
Optimize treatment duration and frequency: Consider intermittent treatment schedules (e.g., 24 hours on, 24 hours off) to allow cells to recover from ER stress.
-
Co-treatment with L-proline: The growth-inhibitory effects of C4HP can be reversible. The simultaneous addition of L-proline to the culture medium can help to mitigate toxicity by competing with C4HP for incorporation into proteins.[3]
-
Assess markers of apoptosis: Use assays such as TUNEL staining or caspase activity assays to confirm that the observed cell death is due to apoptosis and to quantify the extent of the issue.
-
Issue 2: Inconsistent results in collagen deposition assays.
-
Possible Cause: Variability in cell seeding density, C4HP concentration, or the timing of the assay can all contribute to inconsistent results. The method of collagen detection may also be a factor.
-
Troubleshooting Steps:
-
Standardize cell seeding: Ensure a consistent number of cells are seeded in each well or dish at the beginning of the experiment.
-
Verify C4HP concentration: Prepare fresh C4HP solutions for each experiment and verify the concentration.
-
Optimize assay timing: Determine the optimal time point to assess collagen deposition, as the effects of C4HP may be time-dependent.
-
Utilize multiple detection methods: Combine visualization techniques like immunofluorescence for specific collagen types with quantitative methods like a hydroxyproline (B1673980) assay for total collagen content.
-
Issue 3: My cells are detaching from the culture plate during long-term C4HP treatment.
-
Possible Cause: C4HP's disruption of collagen and other extracellular matrix proteins can weaken cell adhesion.
-
Troubleshooting Steps:
-
Use coated cultureware: Coat culture plates with extracellular matrix components such as fibronectin or laminin (B1169045) to enhance cell attachment.
-
Lower C4HP concentration: A lower, non-lethal dose of C4HP may still be effective for your experimental goals without causing significant cell detachment.
-
Monitor cell morphology regularly: Observe cells daily for any changes in morphology that may precede detachment.
-
Quantitative Data Summary
The following tables summarize quantitative data from in vivo and in vitro studies on C4HP toxicity.
Table 1: In Vivo Toxicity of this compound in Rats
| Duration | Species | Dose | Route of Administration | Observed Effects | Reference |
| 28 days | Rat | 903 mg/kg/day | Continuous | Elevated ALAT and ASAT levels, indicating liver damage. | [4] |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (50% inhibitory dose) | Exposure Time | Observed Effects | Reference |
| Transformed Mouse NIH-3T3 Fibroblasts | 20 to 55 µg/ml | Not specified | Inhibition of growth in monolayer culture. | [3] |
| NIH-3T3 Cells (non-transformed) | 120 µg/ml | Not specified | Inhibition of growth in monolayer culture. | [3] |
| HEPAC2 Human Hepatocytes | > 3.2 mg/ml | Not specified | No significant effects on LDH, albumin, and urea (B33335) release. | [4] |
Experimental Protocols
Protocol 1: Assessment of C4HP Cytotoxicity using MTT Assay
This protocol outlines a method for determining the cytotoxic effects of C4HP on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (C4HP)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of C4HP in a suitable solvent (e.g., sterile water or PBS). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of C4HP. Include a vehicle control (medium with solvent only) and a no-treatment control.
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 24, 48, 72 hours, or longer with appropriate media changes).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 2: Quantification of Total Collagen using Hydroxyproline Assay
This protocol describes a method to quantify total collagen content in cell cultures or tissues treated with C4HP.
Materials:
-
Cell or tissue samples
-
6N HCl
-
Chloramine-T reagent
-
DMAB (p-dimethylaminobenzaldehyde) reagent
-
Hydroxyproline standard
-
Heating block or oven
-
Microplate reader
Procedure:
-
Sample Hydrolysis: Hydrolyze the cell or tissue samples in 6N HCl at 110-120°C for 16-24 hours to break down proteins into their constituent amino acids.
-
Neutralization: Neutralize the acid hydrolysates.
-
Oxidation: Add Chloramine-T reagent to each sample and standard to oxidize the hydroxyproline.
-
Color Development: Add DMAB reagent and incubate at 60°C to develop a colored product.
-
Absorbance Measurement: Read the absorbance at 560 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using the hydroxyproline standards and determine the hydroxyproline concentration in the samples. The total collagen content can be estimated based on the assumption that hydroxyproline constitutes a specific percentage of collagen by weight.
Visualizations
Caption: Troubleshooting workflow for C4HP toxicity experiments.
Caption: C4HP-induced ER stress and the Unfolded Protein Response.
References
- 1. Cis-hydroxyproline-induced inhibition of pancreatic cancer cell growth is mediated by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer drug this compound: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming limitations in the enzymatic production of cis-4-hydroxy-L-proline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of cis-4-hydroxy-L-proline (c4Hyp).
Troubleshooting Guide
This guide addresses common issues encountered during the expression of L-proline cis-4-hydroxylase and the biocatalytic conversion of L-proline to c4Hyp.
| Issue | Possible Cause | Recommended Solution |
| Low or no expression of recombinant L-proline cis-4-hydroxylase in E. coli | 1. Suboptimal expression vector or host strain: The choice of plasmid and E. coli strain can significantly impact protein expression levels.[1] 2. Codon usage: The gene encoding the hydroxylase may contain codons that are rare in E. coli, leading to poor translation.[2] 3. Toxicity of the expressed protein: High levels of the recombinant protein may be toxic to the host cells. | 1. Test different expression vectors (e.g., pET series, pACYC, pCDF, pRSF) and host strains (e.g., BL21(DE3), TransB(DE3)) to find the optimal combination for your specific hydroxylase.[1] 2. Perform codon optimization of the hydroxylase gene for expression in E. coli.[2] 3. Lower the induction temperature (e.g., to 16-25°C) and/or reduce the inducer concentration (e.g., IPTG) to slow down protein expression and reduce toxicity. |
| Expressed hydroxylase is insoluble (inclusion bodies) | 1. High induction temperature and/or inducer concentration: Rapid protein synthesis can overwhelm the cellular folding machinery. 2. Lack of proper cofactors for folding: Some enzymes require specific cofactors to fold correctly. 3. N-terminal or C-terminal regions affecting solubility: Certain regions of the protein may be prone to aggregation.[2] | 1. Optimize induction conditions: Use a lower temperature (e.g., 16-25°C) and a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG). 2. Supplement the culture medium with FeSO₄ during induction, as L-proline cis-4-hydroxylase is a non-heme iron-dependent enzyme. 3. Test truncated versions of the hydroxylase gene to see if removing specific regions improves solubility.[2] |
| Low c4Hyp yield despite good enzyme expression | 1. Limited L-proline uptake: The host cells may not be efficiently transporting L-proline from the medium.[3] 2. Degradation of L-proline: The host strain may be catabolizing the L-proline substrate.[2][3] 3. Insufficient co-substrate (α-ketoglutarate): The hydroxylation reaction requires α-ketoglutarate (α-KG), which can be limiting within the cell.[3] 4. Inhibition of enzyme activity: Components in the reaction mixture or byproducts may be inhibiting the hydroxylase. | 1. Overexpress the L-proline transporter PutP in the host strain to enhance substrate uptake.[3] 2. Knock out the putA gene , which is responsible for L-proline degradation, in the host strain.[2][3] 3. Supplement the reaction with exogenous α-KG. Alternatively, engineer the host's metabolic pathways to increase the intracellular supply of α-KG, for example, by using a two-strain co-culture system where one strain produces α-KG.[3] 4. Ensure the absence of inhibitory metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺) and consider the potential inhibitory effects of components like citric acid. |
| Low conversion rate in whole-cell biocatalysis | 1. Poor cell permeability: The substrates (L-proline, α-KG) may not be efficiently entering the cells, or the product (c4Hyp) may not be exiting. 2. Depletion of cofactors: Intracellular levels of Fe²⁺ and the reducing agent (often maintained by ascorbate) can be depleted during the reaction. 3. Suboptimal reaction conditions: The pH, temperature, or oxygen availability may not be ideal for the enzyme's activity. | 1. Permeabilize the cells using methods such as treatment with toluene, Triton X-100, or sonication. Optimize the concentration of the permeabilizing agent. 2. Supplement the reaction buffer with FeSO₄ and L-ascorbic acid. 3. Optimize reaction conditions: Maintain the pH between 6.5 and 7.5 and the temperature around 30-37°C. Ensure adequate aeration to provide sufficient oxygen for the hydroxylation reaction.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the essential cofactors for L-proline cis-4-hydroxylase activity?
A1: L-proline cis-4-hydroxylase is a non-heme iron(II)/α-ketoglutarate-dependent dioxygenase. Its catalytic activity strictly requires L-proline (substrate), α-ketoglutarate (co-substrate), ferrous iron (Fe²⁺), and molecular oxygen (O₂). L-ascorbic acid is also commonly added to the reaction mixture to help maintain the iron in its reduced ferrous state.
Q2: My enzyme shows low activity. How can I troubleshoot this?
A2: Low enzyme activity can stem from several factors. First, ensure that all necessary cofactors (α-KG, FeSO₄, L-ascorbic acid) are present in sufficient concentrations in your assay buffer. Check the pH and temperature of your reaction; optimal conditions are generally around pH 7.0 and 25-35°C.[2] Enzyme instability can also be a cause. If you are using a purified enzyme, ensure it has been stored properly and handled gently. For whole-cell systems, consider issues with substrate transport and competing metabolic pathways as detailed in the troubleshooting guide.
Q3: Can I use whole cells for the bioconversion, or do I need to purify the enzyme?
A3: Both purified enzymes and whole-cell systems can be used for the production of c4Hyp. Whole-cell biocatalysis is often more cost-effective as it avoids lengthy and expensive protein purification steps and can provide in-situ regeneration of cofactors. However, using whole cells can lead to challenges with substrate and product transport across the cell membrane and potential side reactions from the host's metabolism. Purified enzymes offer a cleaner system with fewer side reactions but require more upfront effort in preparation.
Q4: How can I improve the supply of the co-substrate α-ketoglutarate?
A4: The availability of α-ketoglutarate is crucial for the hydroxylation reaction. You can directly supplement the reaction medium with α-KG. For whole-cell systems, metabolic engineering strategies can be employed. This can include redirecting the flux of the tricarboxylic acid (TCA) cycle towards α-KG production. A more advanced approach involves creating a two-strain co-culture system where one strain is engineered to overproduce and secrete α-KG from a cheaper carbon source like glucose or glutamate, which is then utilized by the second strain expressing the proline hydroxylase.[3]
Q5: Are there any known inhibitors of L-proline cis-4-hydroxylase?
A5: Yes, L-proline cis-4-hydroxylase activity can be inhibited by chelators of divalent cations, such as EDTA, which remove the essential Fe²⁺ from the active site. Other divalent cations like Zn²⁺, Cu²⁺, Ni²⁺, Co²⁺, Mg²⁺, and Mn²⁺ can also act as competitive inhibitors. Citric acid has also been reported to inhibit the hydroxylation reaction.
Quantitative Data
Table 1: Kinetic Parameters of L-proline Hydroxylases
| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·mM⁻¹) | Source Organism | Reference |
| DsP4H (trans-4-hydroxylase) | L-proline | 0.80 | 0.52 | 0.65 | Dactylosporangium sp. RH1 | [4] |
| Proline 3-hydroxylase | L-proline | 0.56 | 3.2 | 5.71 | Streptomyces sp. TH1 | [5] |
| Proline 3-hydroxylase | 2-oxoglutarate | 0.11 | 3.2 | 29.09 | Streptomyces sp. TH1 | [5] |
| SmP4H (D108G variant - chlorination) | L-proline | 14.3 | 0.0033 (min⁻¹) | 0.23 (min⁻¹·M⁻¹) | Sinorhizobium meliloti | |
| SmP4H (evolved variant - chlorination) | L-proline | - | - | 22.54 (min⁻¹·M⁻¹) | Sinorhizobium meliloti |
Table 2: Optimal Reaction Conditions for Proline Hydroxylases
| Enzyme | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |
| DsP4H (trans-4-hydroxylase) | 6.5 | 35 | Dactylosporangium sp. RH1 | [4] |
| Proline 3-hydroxylase | 7.0 | 35 | Streptomyces sp. TH1 | [5] |
| General Hydroxylases | ~7.0 | ~25 | Various | [2] |
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant L-proline cis-4-hydroxylase
-
Transformation: Transform E. coli BL21(DE3) cells with an expression vector containing the codon-optimized gene for L-proline cis-4-hydroxylase with a His-tag.
-
Culture: Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Scale-up: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Supplement the medium with 0.1 mM FeSO₄.
-
Expression: Continue to incubate the culture at the lower temperature for 16-20 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF) and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Purification: Apply the supernatant to a Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole) and elute the protein with elution buffer (lysis buffer with 250 mM imidazole).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) using dialysis or a desalting column.
Protocol 2: Cell-Free L-proline cis-4-hydroxylase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing:
-
80 mM MES buffer (pH 6.5)
-
4 mM L-proline
-
8 mM α-ketoglutarate
-
2 mM FeSO₄
-
4 mM L-ascorbic acid
-
Enzyme preparation (cell-free extract or purified enzyme)
-
-
Initiation: Start the reaction by adding the enzyme preparation to the pre-warmed reaction mixture.
-
Incubation: Incubate the reaction at 35°C for a defined period (e.g., 10-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 10% trichloroacetic acid (TCA) or by heating at 100°C for 5 minutes.
-
Analysis: Centrifuge the terminated reaction to pellet precipitated protein. Analyze the supernatant for the presence of this compound using HPLC or LC-MS.
Protocol 3: Whole-Cell Biocatalysis for c4Hyp Production
-
Cell Preparation: Grow the recombinant E. coli strain expressing L-proline cis-4-hydroxylase as described in Protocol 1 (steps 1-5). Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Reaction Setup: Resuspend the cell pellet in the reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a desired cell density (e.g., OD₆₀₀ of 50).
-
Add Substrates and Cofactors: Add L-proline, α-ketoglutarate, FeSO₄, and L-ascorbic acid to the cell suspension to their final desired concentrations.
-
Bioconversion: Incubate the reaction mixture at 30-37°C with vigorous shaking to ensure sufficient aeration.
-
Monitoring: Periodically take samples to monitor the consumption of L-proline and the formation of c4Hyp using HPLC or LC-MS.
-
Product Recovery: After the reaction is complete, centrifuge the mixture to separate the cells. The supernatant containing the c4Hyp can be further purified using techniques like ion-exchange chromatography.[5]
Visualizations
Caption: Enzymatic reaction for this compound production.
Caption: General experimental workflow for c4Hyp production.
Caption: Troubleshooting decision tree for low c4Hyp yield.
References
- 1. Frontiers | Designing of an Efficient Whole-Cell Biocatalyst System for Converting L-Lysine Into Cis-3-Hydroxypipecolic Acid [frontiersin.org]
- 2. Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 4. Microbial Proline 4-Hydroxylase Screening and Gene Cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2009139365A1 - Process for production of this compound - Google Patents [patents.google.com]
improving the yield and purity of chemically synthesized cis-4-hydroxy-L-proline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of cis-4-hydroxy-L-proline. The information is designed to help improve the yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing this compound?
A1: The most prevalent chemical synthesis strategies start with the readily available and less expensive stereoisomer, trans-4-hydroxy-L-proline. The key step involves the inversion of the stereochemistry at the C4 position. Two common methods to achieve this are:
-
Mitsunobu Reaction: This reaction directly inverts the stereocenter by reacting an N-protected trans-4-hydroxy-L-proline derivative with a nucleophile in the presence of a phosphine (B1218219) and an azodicarboxylate (e.g., DEAD or DIAD). This often leads to the formation of a bicyclic lactone intermediate, which is then hydrolyzed to yield the cis isomer.[1][2][3]
-
SN2 Displacement via a Sulfonate Ester: This method involves activating the hydroxyl group of N-protected trans-4-hydroxy-L-proline by converting it into a good leaving group, typically a tosylate or mesylate. Subsequent intramolecular SN2 attack by the carboxylate group forms a bicyclic lactone, which is then hydrolyzed to the desired cis-product.[4]
Q2: Why is N-protection of the proline nitrogen necessary during the synthesis?
A2: The nitrogen atom in the proline ring is a nucleophile and can participate in side reactions. Protecting the nitrogen, commonly with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), prevents these unwanted reactions.[5] For instance, without protection, the amino group could interfere with the desired reactions at the hydroxyl or carboxyl groups. The choice of protecting group is crucial as it must be stable during the reaction conditions and easily removable at a later stage.
Q3: What are the typical protecting groups used for the carboxylic acid functionality?
A3: The carboxylic acid is often protected as an ester, most commonly a methyl or benzyl (B1604629) ester. This prevents the carboxylate from interfering with reactions targeting the hydroxyl group, especially during the activation and displacement steps.[5] The ester can be hydrolyzed in the final steps to yield the free carboxylic acid of this compound.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the synthesis.[5][6] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product on a TLC plate, you can visualize the consumption of the reactant and the formation of the product. The choice of solvent system for TLC will depend on the specific compounds in your reaction mixture.
Q5: What are the critical factors affecting the yield and purity of the final product?
A5: Several factors can significantly impact the yield and purity:
-
Efficiency of the inversion reaction: Incomplete inversion will result in a mixture of cis and trans isomers, which can be difficult to separate.
-
Choice of protecting groups: The stability and ease of removal of the protecting groups are crucial.
-
Reaction conditions: Temperature, reaction time, and the choice of reagents and solvents need to be carefully optimized for each step.
-
Purification methods: Effective purification techniques are essential to remove by-products and unreacted starting materials.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Monitor the reaction closely using TLC to ensure it goes to completion.[6] - Consider increasing the reaction time or temperature, but be cautious of potential side reactions. - Ensure the purity of starting materials and reagents. |
| Side reactions. | - Use appropriate protecting groups for the amine and carboxylic acid to prevent their participation in unwanted reactions.[5] - Optimize the order of reagent addition, as this can be critical in reactions like the Mitsunobu reaction.[7] | |
| Product loss during workup and purification. | - Use extractive work-up procedures to minimize product loss.[1] - Optimize the purification method (e.g., column chromatography solvent system, recrystallization solvent). | |
| Incomplete Reaction (Starting material remains) | Insufficient reagent stoichiometry. | - Ensure all reagents are added in the correct stoichiometric amounts. For the Mitsunobu reaction, an excess of phosphine and azodicarboxylate is often used.[7] |
| Poor quality of reagents. | - Use fresh and high-purity reagents. Azodicarboxylates like DEAD and DIAD can degrade over time. | |
| Suboptimal reaction temperature. | - For the Mitsunobu reaction, the initial addition of reagents is often done at 0°C, followed by warming to room temperature.[7] Ensure proper temperature control. | |
| Formation of Multiple Products (as seen on TLC/HPLC) | Epimerization at the C4 position. | - During hydrolysis of the lactone intermediate, harsh basic conditions can lead to epimerization back to the trans isomer.[4] Use milder hydrolysis conditions. |
| Formation of amide impurities. | - This can occur if the amino group is not properly protected, leading to intermolecular reactions.[5] Ensure complete N-protection. | |
| Incomplete removal of protecting groups. | - Ensure the deprotection step goes to completion. Monitor by TLC. | |
| Difficulty in Purifying the Product | Contamination with Mitsunobu by-products (triphenylphosphine oxide and reduced azodicarboxylate). | - These by-products can be difficult to remove by standard chromatography. An extractive work-up procedure can be effective.[1] - Recrystallization can also be a useful purification method. |
| Separation of cis and trans isomers. | - The separation of these stereoisomers can be challenging.[4] High-Performance Liquid Chromatography (HPLC) with a suitable chiral column is often required for analytical and preparative separation.[8][9] |
Quantitative Data Summary
The following tables summarize typical yields and reaction conditions for key steps in the synthesis of this compound derivatives.
Table 1: Yields of N-Protected this compound Derivatives
| Starting Material | Reaction | Product | Yield (%) | Reference |
| N-phenylsulfonyl-trans-4-hydroxy-l-proline | Three-step procedure (including Mitsunobu) | N-phenylsulfonyl-cis-4-hydroxy-l-proline methyl ester | 82% | [1][4] |
| 4-hydroxy-L-proline | Two-step synthesis (Boc protection and esterification) | N-BOC-cis-4-hydroxyproline methyl ester | 82% | [10] |
| Boc-(2S,4R)-4-hydroxyproline methyl ester | Mitsunobu reaction and hydrolysis | Boc-(2S,4S)-4-hydroxyproline | Not specified in detail, but is a common route | [2] |
Table 2: Reaction Conditions for Key Synthesis Steps
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Reference |
| N-Boc Protection | BOC anhydride, DMAP | Dichloromethane | < 30 | Not specified | [5][10] |
| Mitsunobu Reaction (Lactone formation) | Triphenylphosphine (B44618), DIAD | THF | 0 to room temp | 6 - 8 | [7] |
| Methyl Esterification | DCC, Methanol (B129727) | Tetrahydrofuran | 20 - 30 | 2 | [5][10] |
| Lactone Hydrolysis | Aqueous acid (e.g., HCl) or base (e.g., LiOH) | Water/Dioxane | Room temp to heating | Varies | [2][11] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-cis-4-hydroxyproline methyl ester
This protocol is based on a two-step process involving N-protection followed by esterification.[5][10]
Step 1: N-Boc Protection of 4-hydroxy-L-proline
-
To a reaction vessel, add 4-hydroxy-L-proline, dichloromethane, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Stir the mixture for 15 minutes.
-
Slowly add di-tert-butyl dicarbonate (B1257347) (BOC anhydride) dropwise, maintaining the internal temperature at or below 30°C.
-
Monitor the reaction by TLC until all the 4-hydroxy-L-proline is consumed.
-
Upon completion, add water to the reaction mixture and stir for 1 hour at 20-30°C.
-
Separate the organic phase, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-4-hydroxy-L-proline as a white solid.
Step 2: Methyl Esterification
-
Dissolve the N-Boc-4-hydroxy-L-proline obtained in Step 1 in tetrahydrofuran.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) and stir the mixture for 1 hour at 20-30°C.
-
Slowly add methanol dropwise, maintaining the internal temperature at or below 30°C.
-
After the addition is complete, continue the reaction for 2 hours at 20-30°C.
-
Monitor the reaction by TLC until completion.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) by-product.
-
Collect the filtrate and concentrate it under reduced pressure to obtain the crude N-Boc-cis-4-hydroxyproline methyl ester.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Inversion of Stereochemistry via Mitsunobu Reaction
This protocol describes the general steps for the inversion of N-protected trans-4-hydroxy-L-proline to the corresponding cis-lactone.[1][7]
-
Dissolve the N-protected trans-4-hydroxy-L-proline and triphenylphosphine in an anhydrous solvent such as THF or toluene (B28343) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise to the cooled solution over 15-20 minutes.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours).
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of the lactone.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide and the reduced azodicarboxylate. An extractive work-up or column chromatography is required for purification.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Mitsunobu reaction for lactone formation.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. researchgate.net [researchgate.net]
- 9. impactfactor.org [impactfactor.org]
- 10. Synthesis of peptides and derivatives of 3- and 4- hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
challenges in distinguishing cis- and trans-4-hydroxyproline during analysis
,
Welcome to the technical support center for the analysis of cis- and trans-4-hydroxyproline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analytical separation and quantification of these critical diastereomers.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate cis- and trans-4-hydroxyproline?
The primary challenge lies in their structural similarity. Cis- and trans-4-hydroxyproline are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of the hydroxyl group at the C4 position. This subtle difference results in very similar physicochemical properties, such as polarity and charge, making them difficult to resolve using standard chromatographic techniques. Often, they co-elute, appearing as a single peak.
Q2: My HPLC analysis shows only one peak for 4-hydroxyproline (B1632879). How can I confirm if both isomers are present?
Co-elution is a common problem. To improve separation, several strategies can be employed:
-
Derivatization: Pre-column derivatization is a highly effective strategy. Reacting the isomers with a chiral derivatizing agent, such as Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA), can create new diastereomeric compounds with significantly different properties, allowing for baseline separation on a standard reversed-phase column.[1][2] Other common derivatizing agents include 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).[3][4]
-
Column Selection: Standard C18 columns may not provide sufficient selectivity.[5] Consider using columns with different stationary phases, such as those with polar-embedded groups or phenyl-hexyl bonded phases, which can offer alternative interaction mechanisms.[5]
-
Mobile Phase Optimization: Systematically adjust the mobile phase composition, including the organic modifier concentration, pH, and buffer strength. For particularly challenging separations, the use of ion-pairing reagents can be explored.
Q3: Can epimerization during sample preparation affect my results?
Yes, epimerization, the conversion of one diastereomer into another, is a significant concern, particularly during acid hydrolysis.[4] The naturally occurring trans-4-hydroxyproline can be converted to cis-4-hydroxyproline under harsh acidic or alkaline hydrolysis conditions.[4][6] This can lead to an inaccurate quantification of the native isomer ratio. It is crucial to carefully control hydrolysis time and conditions.[4] Some studies suggest that alkaline hydrolysis may cause more epimerization but less degradation compared to acid hydrolysis.[4]
Q4: Are there analytical techniques other than HPLC for separating these isomers?
While HPLC is common, other techniques have proven effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for analyzing hydroxyproline (B1673980) isomers, though it requires a derivatization step to make the analytes volatile.[7][8][9] Common derivatization involves esterification followed by acylation.[7][8]
-
Capillary Electrophoresis (CE): CE, particularly in the electrokinetic chromatography (EKC) mode with chiral selectors like cyclodextrins, can achieve excellent separation of all four stereoisomers of 4-hydroxyproline.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or No Separation (Co-elution) | Insufficient selectivity of the stationary phase. | 1. Implement a pre-column derivatization step with a chiral reagent (e.g., L-FDVA, FMOC-Cl).[1][3][10] 2. Screen alternative HPLC columns (e.g., polar-embedded, phenyl-hexyl).[5] 3. For GC analysis, ensure complete derivatization to volatile products. |
| Suboptimal mobile phase conditions. | 1. Optimize mobile phase pH and buffer concentration. 2. Adjust the gradient slope and organic solvent ratio. 3. Consider using ion-pairing reagents if applicable.[5] | |
| Inaccurate Quantification | Epimerization during sample hydrolysis. | 1. Minimize hydrolysis time and temperature.[4] 2. Evaluate different hydrolysis conditions (e.g., acid vs. alkaline) and validate for minimal epimerization.[4] 3. Use an internal standard, such as the cis-isomer, to improve precision.[11] |
| Incomplete derivatization. | 1. Optimize derivatization reaction conditions (reagent concentration, temperature, time). 2. Ensure the sample matrix does not interfere with the reaction. 3. Use an internal standard that undergoes the same derivatization process.[11] | |
| Low Sensitivity / Poor Peak Shape | Analyte adsorption to system components. | 1. Use low-adsorption vials and sample plates. 2. Add modifiers like triethylamine (B128534) to the mobile phase to reduce peak tailing. |
| Suboptimal detector settings. | 1. For UV detection after derivatization, ensure the wavelength is set to the absorbance maximum of the derivative. For FMOC derivatives, this is often around 265 nm. For DABS-Cl derivatives, detection is typically at a higher wavelength.[11] 2. For MS detection, optimize ionization source parameters and select appropriate ions for SIM or MRM modes.[7] |
Experimental Protocols
Protocol 1: HPLC Separation via FMOC-Cl Derivatization
This protocol is adapted for the pre-column derivatization of hydroxyproline isomers using 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) followed by reversed-phase HPLC analysis.[3][10]
1. Sample Preparation (Hydrolysis): a. To your sample (e.g., collagen-containing tissue), add 6 M HCl. b. Hydrolyze at 110°C for 16-24 hours in a sealed, oxygen-free vial. c. Dry the hydrolysate completely under a stream of nitrogen or using a vacuum concentrator. d. Reconstitute the dried sample in a known volume of 0.01 M HCl.
2. Derivatization: a. To 50 µL of your reconstituted sample or standard, add 150 µL of a borate (B1201080) buffer (e.g., 0.1 M, pH 8.5). b. Add 200 µL of a 5 mM solution of FMOC-Cl in acetone. c. Vortex immediately and allow the reaction to proceed for 1-2 minutes at room temperature. d. To stop the reaction and quench excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 0.1 M glycine (B1666218) or amantadine). e. The sample is now ready for injection.
3. HPLC Conditions:
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: Acetate or phosphate (B84403) buffer (e.g., 50 mM, pH 4.5).
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient might be 20% to 60% B over 30 minutes. This must be optimized for your specific column and system.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 265 nm.
- Column Temperature: 30-40°C.
Protocol 2: GC-MS Analysis of Hydroxyproline Isomers
This protocol describes a two-step derivatization for the analysis of hydroxyproline by GC-MS.[7]
1. Sample Preparation (Hydrolysis): a. Perform acid hydrolysis as described in Protocol 1 (Steps 1a-1d).
2. Derivatization: a. Esterification: Take 10 µL of the sample, evaporate to dryness under nitrogen. Add 100 µL of methanolic 2 M HCl. Seal the vial and heat at 80°C for 60 minutes. b. Amidation/Acylation: Cool the sample and evaporate the methanolic HCl under nitrogen. Add 50 µL of an acylating agent like pentafluoropropionic anhydride (B1165640) (PFPA) and 50 µL of ethyl acetate. Seal and heat at 65°C for 30 minutes. c. Cool the sample and evaporate the excess reagent under a gentle stream of nitrogen. d. Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate) for injection.
3. GC-MS Conditions:
- GC Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. (This must be optimized).
- Injection Mode: Splitless.
- MS Detection: Use Selected Ion Monitoring (SIM) for quantification. For PFPA derivatives of 4-hydroxyproline, key ions might include m/z 397 and 400.[7]
Visual Guides
Caption: Workflow for the analysis of 4-hydroxyproline isomers.
Caption: Troubleshooting logic for co-elution of hydroxyproline isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 6. A criterion to determine whether cis-4-hydroxyproline is produced in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC–MS analysis of 4-hydroxyproline: elevated proline hydroxylation in metformin-associated lactic acidosis and metformin-treated Becker muscular dystrophy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating the Effects of cis-4-hydroxy-L-proline on Non-Collagenous Protein Secretion
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the use of cis-4-hydroxy-L-proline (CHP) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (CHP) is a proline analog. Its primary mechanism of action involves its incorporation into newly synthesized proteins in place of L-proline. This substitution disrupts the proper folding of proteins, particularly those rich in proline residues like collagen, by interfering with the formation of stable secondary and tertiary structures, such as the collagen triple helix.[1][2] This leads to an accumulation of misfolded proteins within the endoplasmic reticulum (ER), triggering a cellular stress response.
Q2: Is this compound a specific inhibitor of collagen secretion?
A2: No, this compound is not a specific inhibitor of collagen secretion. While it has a pronounced effect on collagen due to its high proline content and the critical role of proline in its structure, CHP also significantly inhibits the secretion of non-collagenous proteins.[1][3] This broad-spectrum effect is a crucial consideration in experimental design.
Q3: What is the cellular response to the accumulation of misfolded proteins caused by this compound?
A3: The accumulation of misfolded proteins in the ER lumen, induced by this compound, activates the Unfolded Protein Response (UPR). The UPR is a signaling network that aims to restore ER homeostasis by:
-
Temporarily halting protein translation to reduce the influx of new proteins into the ER.
-
Upregulating the expression of ER chaperones, such as GRP78 (glucose-regulated protein 78), to assist in protein folding.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway. If the ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.
Q4: I am observing a significant decrease in the secretion of my non-collagenous protein of interest after treating cells with this compound. Is this expected?
A4: Yes, this is an expected outcome. Although often used in the context of collagen studies, this compound's effects are not limited to collagenous proteins. It has been demonstrated to inhibit the accumulation of secreted non-collagenous proteins in the culture medium.[1][3]
Q5: How can I mitigate the off-target effects of this compound on non-collagenous protein secretion?
A5: The most common method to mitigate the effects of this compound is through competitive inhibition with an excess of L-proline. Co-incubation of cells with L-proline can help to outcompete this compound for incorporation into newly synthesized proteins, thereby reducing protein misfolding and subsequent ER stress.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of cell death in my cultures treated with this compound.
-
Possible Cause 1: Excessive Concentration of this compound. High concentrations of CHP can induce severe ER stress, leading to apoptosis.
-
Solution: Perform a dose-response curve to determine the optimal concentration of CHP that inhibits protein secretion without causing excessive cytotoxicity in your specific cell line. Start with a low concentration and incrementally increase it.
-
-
Possible Cause 2: Prolonged Exposure. Continuous exposure to CHP can lead to irreversible ER stress and cell death.
-
Solution: Optimize the duration of CHP treatment. A shorter incubation period may be sufficient to achieve the desired effect on protein secretion while minimizing cell death.
-
Problem 2: Difficulty in distinguishing between the inhibition of collagenous and non-collagenous protein secretion.
-
Possible Cause: Lack of specific assays. Total protein secretion assays will not differentiate between collagenous and non-collagenous proteins.
-
Solution: Employ specific methods to quantify different protein types. For collagenous proteins, a bacterial collagenase digestion assay followed by SDS-PAGE can be used.[1] For specific non-collagenous proteins, use Western blotting or ELISA with antibodies specific to your protein of interest.
-
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on protein synthesis and secretion as reported in the literature.
| Cell Type | Treatment | Effect on Collagenous Proteins | Effect on Non-Collagenous Proteins | Reference |
| Freshly isolated chick tendon fibroblasts | 200 µg/mL this compound for 6 hours | Collagen synthesis reduced from 25% to 7% of total protein synthesis. Increased degradation of newly synthesized collagen. | Not specified | [3] |
| Rat Schwann cells in co-culture with dorsal root ganglion neurons | 100-200 µg/mL this compound for 1 week | Inhibition of accumulation in the culture medium. | Inhibition of accumulation in the culture medium. | [3] |
| Hepatocytes | 3200-32000 µg/mL this compound for 24 hours | Not specified | Significantly reduced production of albumin and urea. | [3] |
Experimental Protocols
Protocol 1: L-proline Rescue Experiment to Mitigate this compound Effects
This protocol describes how to perform a rescue experiment by co-incubating cells with L-proline to counteract the effects of this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (CHP) stock solution
-
L-proline stock solution
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Antibodies for Western blotting (for your protein of interest and ER stress markers)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment Preparation: Prepare culture medium containing different concentrations of CHP and L-proline. A common starting point is to use a 10-fold molar excess of L-proline to CHP. It is recommended to test a range of L-proline concentrations.
-
Experimental Groups:
-
Control (no treatment)
-
CHP alone (at the desired concentration)
-
CHP + varying concentrations of L-proline
-
L-proline alone (as a control)
-
-
Treatment: Remove the existing medium from the cells, wash with PBS, and add the prepared treatment media.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).
-
Sample Collection:
-
Culture Medium: Collect the culture medium to analyze secreted proteins.
-
Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer to analyze intracellular protein levels and ER stress markers.
-
-
Analysis:
-
Secreted Proteins: Analyze the collected media by SDS-PAGE, Western blotting, or ELISA for your non-collagenous protein of interest.
-
Intracellular Proteins: Quantify total protein in the cell lysates. Perform Western blot analysis to assess the levels of your protein of interest and key ER stress markers (e.g., GRP78, CHOP, phosphorylated PERK, phosphorylated eIF2α, and spliced XBP1).
-
Protocol 2: Assessing the Activation of the Unfolded Protein Response (UPR) via Western Blotting
This protocol provides a method to determine which branches of the UPR are activated in response to this compound treatment.
Materials:
-
Cell lysates from control and CHP-treated cells (from Protocol 1)
-
SDS-PAGE gels
-
Transfer apparatus (for transferring proteins to a membrane)
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-GRP78
-
Mouse anti-CHOP (GADD153)
-
Rabbit anti-phospho-PERK
-
Rabbit anti-PERK
-
Rabbit anti-phospho-eIF2α
-
Rabbit anti-eIF2α
-
Mouse anti-spliced XBP1
-
Rabbit anti-ATF6 (full-length and cleaved)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression or phosphorylation status between control and treated samples.
Visualizations
Signaling Pathways
References
- 1. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing Cellular Uptake of cis-4-hydroxy-L-proline
Welcome to the technical support center for strategies to enhance the cellular uptake of cis-4-hydroxy-L-proline (CHP). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to experimental work with this proline analog.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cellular uptake for this compound?
A1: The primary mechanism for the cellular uptake of this compound is through the sodium-dependent neutral amino acid transport System A.[1] This system is an active transporter, meaning it requires energy to move CHP across the cell membrane.
Q2: Why is enhancing the cellular uptake of this compound important?
A2: Enhancing the cellular uptake of CHP is crucial for increasing its intracellular concentration, which can potentiate its therapeutic effects. As a proline analog, CHP can interfere with collagen synthesis and inhibit the growth of various cancer cell lines.[1][2] Increased uptake can lead to more significant disruption of these cellular processes.
Q3: What are the general strategies to enhance the cellular uptake of small molecules like this compound?
A3: General strategies to enhance the cellular uptake of small molecules include:
-
Nanoparticle-based delivery systems: Encapsulating or conjugating CHP to nanoparticles can facilitate its entry into cells through endocytosis.
-
Liposomal formulations: Encapsulating CHP within liposomes can improve its solubility and facilitate its fusion with the cell membrane, leading to intracellular release.
-
Modulation of transporter activity: Stimulating the activity or expression of the System A amino acid transporter can increase the rate of CHP uptake.[3]
-
Prodrug approach: Modifying the chemical structure of CHP to create a more lipophilic prodrug that can more easily cross the cell membrane before being converted to the active form intracellularly.
Q4: Are there known signaling pathways that regulate the activity of the System A transporter?
A4: Yes, the activity of the System A transporter is regulated by several signaling pathways. The Mitogen-Activated Protein Kinase (MAPK/ERK) pathway has been shown to be involved in the adaptive increase of System A activity in response to amino acid starvation.[4] The PI3K/Akt signaling pathway is also a key regulator of cellular growth and nutrient uptake and can influence amino acid transporter expression and activity.[5][6][7]
Q5: My cells are showing low uptake of radiolabeled this compound. What are the common causes?
A5: Low uptake of radiolabeled CHP can be due to several factors:
-
Suboptimal cell health: Ensure cells are viable and in the logarithmic growth phase.
-
Competition from other amino acids: The presence of other neutral amino acids in the culture medium can compete with CHP for uptake by the System A transporter.[8] Using an amino acid-free medium for the uptake assay is recommended.
-
Incorrect concentration of labeled compound: The concentration of radiolabeled CHP may be too low for a detectable signal.
-
Insufficient incubation time: The incubation time may not be long enough for significant uptake to occur.
-
Issues with the detection method: Problems with cell lysis, scintillation counting, or other detection methods can lead to inaccurate results.[8]
Troubleshooting Guides
Guide 1: Low Cellular Uptake of this compound in In Vitro Assays
| Problem | Possible Cause | Recommended Solution |
| Weak or no signal from radiolabeled CHP | 1. Low cell viability. 2. Competition from unlabeled amino acids in the medium.[8] 3. Insufficient concentration of radiolabeled CHP. 4. Inefficient cell lysis. | 1. Check cell viability using Trypan Blue exclusion. Ensure cells are healthy and actively dividing. 2. Perform uptake assays in a sodium-containing buffer or amino acid-free medium. Consider using dialyzed serum if serum is required. 3. Optimize the concentration of radiolabeled CHP. Perform a concentration-response curve. 4. Use a suitable lysis buffer and ensure complete lysis. |
| High variability between replicates | 1. Inconsistent cell seeding density. 2. Variations in incubation times. 3. Pipetting errors. | 1. Ensure uniform cell seeding in all wells. 2. Use a multichannel pipette and a consistent workflow to minimize timing differences. 3. Calibrate pipettes and use proper pipetting techniques. |
| Uptake is not significantly above background | 1. Low expression of System A transporters in the chosen cell line. 2. Inactive transport at the experimental temperature. | 1. Select a cell line known to have high System A activity (e.g., certain cancer cell lines).[1] 2. Perform uptake assays at 37°C to ensure active transport. Include a control at 4°C to measure non-specific binding. |
Guide 2: Poor Efficacy of Nanoparticle or Liposome-formulated this compound
| Problem | Possible Cause | Recommended Solution |
| Low encapsulation/conjugation efficiency | 1. Inefficient encapsulation/conjugation chemistry. 2. Instability of the formulation. | 1. Optimize the reaction conditions (e.g., pH, temperature, reactant ratios). 2. Characterize the stability of the nanoparticles/liposomes under storage and experimental conditions. |
| No significant enhancement of cellular uptake | 1. Inefficient cellular internalization of the nanoparticles/liposomes. 2. Premature release of CHP from the carrier. | 1. Modify the surface of the nanoparticles/liposomes with targeting ligands (e.g., transferrin) to promote receptor-mediated endocytosis. 2. Design the carrier for controlled release of CHP within the cell. |
| Toxicity of the delivery vehicle | 1. The nanoparticle or lipid components are cytotoxic at the concentrations used. | 1. Perform a dose-response experiment to determine the toxicity of the empty delivery vehicle. 2. Select biocompatible materials for the formulation. |
Quantitative Data
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
| NIH-3T3 (mouse fibroblasts) | 120 | [1] |
| Ki-ras transformed NIH-3T3 | 20 - 55 | [1] |
| mos transformed NIH-3T3 | 20 - 55 | [1] |
| src transformed NIH-3T3 | 20 - 55 | [1] |
| fms transformed NIH-3T3 | 20 - 55 | [1] |
| fes transformed NIH-3T3 | 20 - 55 | [1] |
| met transformed NIH-3T3 | 20 - 55 | [1] |
| trk transformed NIH-3T3 | 20 - 55 | [1] |
| SV40 transformed NIH-3T3 | 20 - 55 | [1] |
| N-methylnitrosourea transformed NIH-3T3 | 20 - 55 | [1] |
Experimental Protocols
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol is adapted from general amino acid uptake assays and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest cultured in appropriate plates (e.g., 24-well plates)
-
Radiolabeled this compound (e.g., [3H]CHP)
-
Uptake buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Wash buffer (ice-cold PBS)
-
Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in 24-well plates and grow to 80-90% confluency.
-
On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer.
-
Add 500 µL of pre-warmed uptake buffer to each well and incubate at 37°C for 15-30 minutes to deplete intracellular amino acids.
-
Initiate the uptake by adding 500 µL of uptake buffer containing the desired concentration of radiolabeled CHP. For competition experiments, include the competitor amino acid in this solution.
-
Incubate for the desired time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold wash buffer.
-
Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration of the lysate from parallel wells using a standard protein assay (e.g., BCA assay) to normalize the uptake data (e.g., cpm/mg protein).
Protocol 2: Liposomal Encapsulation of this compound (Adapted Thin-Film Hydration Method)
This is a general protocol for encapsulating a hydrophilic molecule like CHP and requires optimization.
Materials:
-
Lipids (e.g., DSPC, Cholesterol)
-
This compound
-
Organic solvent (e.g., chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the lipids in the organic solvent in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by removing the organic solvent using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Dissolve the this compound in the hydration buffer.
-
Hydrate the lipid film with the CHP-containing buffer by vortexing or sonicating the flask above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This should be done at a temperature above the lipid transition temperature.
-
Remove unencapsulated CHP by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: A generalized experimental workflow for measuring the cellular uptake of this compound.
Caption: The MAPK/ERK signaling pathway can enhance System A transporter expression, leading to increased uptake.
Caption: A logical troubleshooting workflow for addressing low cellular uptake of this compound.
References
- 1. Differential growth sensitivity to 4-cis-hydroxy-L-proline of transformed rodent cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stimulation of amino acid transport into liver cells from rats adapted to a high-protein diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive increase of amino acid transport system A requires ERK1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of cis-4-Hydroxy-L-proline and trans-4-Hydroxy-L-proline: Structure, Function, and Application
An essential component of structural proteins, 4-hydroxy-L-proline exists as two stereoisomers, cis and trans, with dramatically different biological roles. The naturally abundant trans-4-hydroxy-L-proline is a key to the stability of collagen, the most abundant protein in animals. In stark contrast, the rare cis-4-hydroxy-L-proline isomer acts as a potent inhibitor of collagen synthesis, making it a valuable tool in biomedical research and a potential therapeutic agent.
This guide provides a comprehensive comparison of cis- and trans-4-hydroxy-L-proline, detailing their distinct physicochemical properties, biological functions, and mechanisms of action. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding and utilizing these molecules.
Physicochemical Properties: A Subtle Stereochemical Difference with Significant Consequences
The distinction between the cis and trans isomers lies in the spatial arrangement of the hydroxyl group on the pyrrolidine (B122466) ring relative to the carboxyl group. This subtle difference in stereochemistry gives rise to distinct physical and chemical properties.
| Property | This compound | trans-4-Hydroxy-L-proline |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ |
| Molecular Weight | 131.13 g/mol [1] | 131.13 g/mol [2][3] |
| Melting Point | 146 °C (decomposes)[4] | 273 °C (decomposes)[2][3] |
| Water Solubility | Soluble[5] | 357.8 g/L at 20 °C[3] |
| Optical Activity [α] | -50.0° (c=0.67 in methanol)[4] | -75.5° (c=4 in H₂O)[3] |
| pKa | 1.64 (strongest acidic), 10.62 (strongest basic)[5] | 1.82, 9.66 (at 25 °C)[3] |
| Appearance | White to light yellow powder/crystalline[6] | White crystalline powder[3] |
Biological Function and Mechanism of Action: Stabilizer vs. Inhibitor
The biological roles of the two isomers are diametrically opposed. Trans-4-hydroxy-L-proline is a cornerstone of connective tissue integrity, while the cis isomer disrupts this very process.
Trans-4-Hydroxy-L-proline: The Architect of Collagen Stability
The stability of the collagen triple helix is critically dependent on the presence of trans-4-hydroxy-L-proline.[7] This isomer is not directly incorporated during protein synthesis but is formed post-translationally from proline residues within the procollagen (B1174764) chain. The hydroxylation is catalyzed by the enzyme prolyl 4-hydroxylase (P4H) in the endoplasmic reticulum.[8]
The hydroxyl group of trans-4-hydroxy-L-proline plays a crucial role in stabilizing the collagen triple helix, significantly increasing its thermal stability.[2] The presence of this modified amino acid is essential for the proper folding and secretion of collagen molecules.[2][9]
The formation of trans-4-hydroxy-L-proline is a complex enzymatic process. P4H requires Fe²⁺, α-ketoglutarate, and molecular oxygen as co-substrates, with ascorbate (B8700270) (Vitamin C) acting as a crucial cofactor to maintain the iron in its reduced, active state.[10] The enzyme specifically recognizes proline residues in the Y-position of the repeating Gly-X-Y sequence characteristic of collagen.
This compound: A Proline Antagonist and Collagen Synthesis Inhibitor
This compound is a proline analog that acts as an antagonist in collagen synthesis.[11] It can be mistakenly incorporated into procollagen chains in place of proline. However, due to its different stereochemistry, it cannot be hydroxylated by prolyl 4-hydroxylase.
The presence of this compound within the procollagen chain prevents the formation of a stable triple helix.[12] This leads to the accumulation of non-helical, unstable procollagen which is subsequently targeted for intracellular degradation.[11] This disruption of collagen production has been shown to inhibit cell proliferation and migration in cell types reliant on a collagen matrix.
Studies have demonstrated the inhibitory effects of this compound on collagen synthesis in various cell types. For instance, in cultures of freshly isolated chick tendon fibroblasts, incubation with this compound (200 µg/mL) for 6 hours led to a significant reduction in the proportion of collagen synthesis from 25% to 7% of total protein synthesis.[11] Furthermore, it increased the degradation of newly synthesized collagen from 8% to 25%.[11]
References
- 1. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of the kinetics of folding of proteins and peptides using circular dichroism | Springer Nature Experiments [experiments.springernature.com]
- 4. Hypoxia Inducible Factor Prolyl 4-Hydroxylase Enzymes: Center Stage in the Battle Against Hypoxia, Metabolic Compromise and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Molecular Mechanisms of Action and Therapeutic Uses of Pharmacological Inhibitors of HIF–Prolyl 4-Hydroxylases for Treatment of Ischemic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Instability: A Comparative Guide to cis-4-hydroxy-L-proline's Effect on Collagen Triple Helix Stability
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of cis-4-hydroxy-L-proline and its impact on the stability of the collagen triple helix. By examining experimental data and alternative molecules, we aim to elucidate the mechanisms of collagen stability and the potential for its modulation.
The unique triple helical structure of collagen is fundamental to the integrity of the extracellular matrix. The stability of this structure is heavily influenced by the presence of post-translationally modified amino acids, particularly hydroxyproline. While trans-4-hydroxy-L-proline is known to be a key stabilizer of the collagen triple helix, its diastereomer, this compound, has the opposite effect, acting as an inhibitor of collagen production and stability.[1][2] This guide will delve into the experimental validation of this inhibitory effect, comparing it with other proline analogs and outlining the methodologies used to assess these effects.
Comparative Analysis of Proline Analogs on Collagen Stability
The thermal stability of the collagen triple helix, often measured as the melting temperature (Tm), is a critical indicator of its structural integrity. The incorporation of proline analogs can significantly alter this stability. The following table summarizes the effects of various proline analogs on the melting temperature of collagen-like peptides.
| Peptide Composition | Melting Temperature (Tm) in °C | Effect on Stability | Reference |
| (Pro-Pro-Gly)₁₀ | 24 | Baseline | [3] |
| (Pro-Hyp-Gly)₁₀ | 58 | Significant Stabilization | [3] |
| Peptide with this compound | Does not form a stable triple helix | Destabilization | [4][5] |
| (Pro-4-Hyp-Gly)₇ | 43.5 | Stabilization | [6] |
| (Pro-4-Hyp-Gly)₃-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 41.5 | Minor Destabilization vs. Pro | [6] |
| (Pro-4-Hyp-Gly)₃-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)₃ | 34.5 | Significant Destabilization vs. Pro | [6] |
Note: Hyp refers to trans-4-hydroxy-L-proline.
As the data indicates, trans-4-hydroxy-L-proline (Hyp) significantly enhances the thermal stability of the collagen triple helix.[3] In stark contrast, this compound prevents the formation of a stable triple helix altogether.[4][5] Other analogs, such as 3-hydroxyproline (B1217163) (3-Hyp), also tend to destabilize the triple helix compared to proline, with the extent of destabilization depending on its position within the Gly-Xaa-Yaa triplet.[6]
The Mechanism of Destabilization by this compound
The inhibitory effect of this compound stems from its stereochemistry. While it can be incorporated into procollagen (B1174764) chains, its presence prevents these chains from folding into the correct triple-helical conformation.[2] This leads to the accumulation of non-helical, defective procollagen, which is subsequently targeted for intracellular degradation.[4] This is in direct opposition to the role of trans-4-hydroxy-L-proline, where the hydroxyl group in the trans configuration is crucial for stabilizing the triple helix.[7]
Experimental Protocols for Assessing Collagen Stability
The validation of the effects of proline analogs on collagen stability relies on a set of established experimental protocols.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the melting temperature (Tm) of the collagen triple helix.
Methodology:
-
Collagen-like peptides are dissolved in a suitable buffer (e.g., phosphate-buffered saline).
-
The CD spectrum is recorded at a low temperature (e.g., 4°C) to confirm the presence of the triple-helical structure, characterized by a positive peak around 225 nm.
-
The sample is then heated at a controlled rate (e.g., 1°C/min).
-
The change in the CD signal at 225 nm is monitored as a function of temperature.
-
The melting temperature (Tm) is determined as the midpoint of the thermal unfolding transition, where 50% of the triple helix has denatured.[8]
Pepsin Digestion Assay
Objective: To assess the triple-helical content of collagen.
Methodology:
-
Newly synthesized procollagen, potentially containing proline analogs, is isolated from cell cultures.
-
The procollagen is incubated with pepsin at a low temperature (e.g., 4°C). Pepsin specifically digests non-helical collagen chains, while the triple-helical regions remain resistant.
-
The digestion products are then analyzed by SDS-PAGE.
-
The presence of intact alpha-chains after pepsin treatment indicates a stable triple-helical conformation. The absence or reduction of these bands in samples treated with this compound confirms the lack of a stable triple helix.[2]
Visualizing the Workflow and Concepts
To better understand the experimental process and the structural implications, the following diagrams are provided.
Caption: Experimental workflow for evaluating collagen triple helix stability.
Caption: Logical relationship of proline analogs to collagen stability.
Conclusion
The experimental evidence unequivocally demonstrates the inhibitory effect of this compound on the stability of the collagen triple helix. Unlike its trans diastereomer, which is a critical stabilizer, the cis form disrupts proper folding, leading to a non-helical and degradation-prone protein. This understanding is crucial for researchers in fields ranging from basic science to drug development, as it highlights a key molecular switch that can control collagen production and deposition. Further investigation into proline analogs and their differential effects will continue to provide valuable insights into the regulation of extracellular matrix dynamics and the development of therapies for fibrotic diseases.
References
- 1. Inhibition of collagen synthesis by the proline analogue cis-4-hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proline analogues inhibit human skin fibroblast growth and collagen production in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
A Comparative Guide to Chemical Inhibitors of Collagen Synthesis: Cis-4-Hydroxy-L-proline in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of cis-4-hydroxy-L-proline with other chemical inhibitors of collagen synthesis. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies in fibrosis, cancer biology, and other collagen-related pathologies.
Overview of Action: Targeting Collagen Production
Collagen synthesis is a multi-step process vital for tissue structure and integrity. However, its dysregulation leads to fibrotic diseases and contributes to cancer progression. Chemical inhibitors of collagen synthesis offer valuable tools to study and potentially counteract these pathological processes. These inhibitors act at various stages of the collagen biosynthesis pathway, from the transcription of collagen genes to the post-translational modifications required for stable collagen fibril formation. This guide focuses on a comparative analysis of four such inhibitors: this compound, L-azetidine-2-carboxylic acid, ethyl-3,4-dihydroxybenzoate, and minoxidil (B1677147).
Comparative Analysis of Inhibitor Performance
The following tables summarize the mechanisms of action, effects, and available quantitative data for the selected collagen synthesis inhibitors.
Table 1: Mechanism of Action and Primary Cellular Effects
| Inhibitor | Target Enzyme/Process | Mechanism of Action | Primary Cellular Effects |
| This compound | Prolyl-4-hydroxylase (indirectly) | Proline analog; incorporates into procollagen (B1174764) chains, preventing the formation of a stable triple helix.[1][2] This leads to the synthesis of non-helical, degradation-prone collagen.[3] | Inhibits collagen deposition and accumulation.[1][2] Reduces the proportion of collagen synthesis relative to total protein synthesis.[3] Can induce degradation of newly synthesized, non-helical collagen.[3] |
| L-Azetidine-2-carboxylic acid | Protein Synthesis | Proline analog; misincorporated into proteins in place of proline.[4][5] This disrupts the structure and function of proline-containing proteins, including collagen. | Causes misfolding of proteins and destabilizes the collagen triple helix.[6] Reduces the extracellular localization of collagen.[7] Can inhibit cell growth.[8] |
| Ethyl-3,4-dihydroxybenzoate | Prolyl-4-hydroxylase | Competitive inhibitor with respect to the co-substrate 2-oxoglutarate and ascorbate.[9][10] It can also chelate the iron cofactor required for enzyme activity.[10][11] | Directly inhibits the hydroxylation of proline residues in procollagen, preventing stable triple helix formation.[9] |
| Minoxidil | Lysyl hydroxylase | Inhibits the activity and gene expression of lysyl hydroxylase.[12][13][14][15][16] | Reduces the hydroxylation of lysine (B10760008) residues in collagen, which is crucial for the formation of stable cross-links.[13][14] This can lead to the production of collagen that is more susceptible to degradation. |
Table 2: Quantitative Data on Inhibitor Efficacy and Toxicity
| Inhibitor | Parameter | Value | Cell Type/System | Reference |
| This compound | Collagen Synthesis Inhibition | Reduced from 25% to 7% of total protein synthesis | Freshly isolated chick tendon fibroblasts | [3] |
| Toxicity | Signs of liver damage (elevated ALAT and ASAT) at 285-903 mg/kg (p.o.) in rats. | In vivo (rats) | [1] | |
| L-Azetidine-2-carboxylic acid | Cell Growth Inhibition (IC50) | Not explicitly for collagen synthesis, but IC50 for cell growth inhibition has been reported. | Not specified | [8] |
| Toxicity | Teratogenic and can induce liver toxicity at high doses. | In vivo (hamsters, mice) | [8] | |
| Ethyl-3,4-dihydroxybenzoate | Prolyl Hydroxylase Inhibition | Effective at 50-100 µM for inducing HO-1 mRNA expression (downstream effect). | HeLa, D407, ARPE-19 cells | [17] |
| HIF-1α Accumulation | 250-500 µM increased HIF-1α protein levels. | HeLa and D407 cells | [17] | |
| Minoxidil | Lysyl Hydroxylase Activity Inhibition | Maximum of 71% reduction at 0.1-1 mM. | Human retinal pigment epithelial cells | [14] |
| Cell Proliferation Inhibition (IC50) | 1.5 mM (hRPE), 2.5 mM (hTCF) | Human retinal pigment epithelial cells, Tenon's capsule fibroblasts | [14] | |
| Cytotoxicity | Observed at doses above 3 mM in density-arrested hRPE cells. | Human retinal pigment epithelial cells | [14] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways affected by these inhibitors is crucial for interpreting experimental results.
TGF-β Signaling Pathway in Collagen Synthesis
Transforming Growth Factor-beta (TGF-β) is a potent stimulator of collagen synthesis and a key player in fibrosis.[18][19] Its signaling cascade is a common target for studying the effects of collagen synthesis inhibitors.
Caption: TGF-β signaling pathway leading to collagen gene transcription.
Mechanism of Prolyl and Lysyl Hydroxylase Inhibition
Prolyl and lysyl hydroxylases are key enzymes in the post-translational modification of collagen. Their inhibition is a direct mechanism to disrupt collagen maturation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Axis Shield Density Gradient Media [axis-shield-density-gradient-media.com]
- 3. The effect of this compound on intracellular degradation of newly synthesized collagen by freshly isolated chick tendon fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Liver Fibrosis by L-Azetidine-2-Carboxylic Acid in Rats Treated with Carbon Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. The prolyl 4-hydroxylase inhibitor ethyl-3,4-dihydroxybenzoate generates effective iron deficiency in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lysyl Hydroxylase Inhibition by Minoxidil Blocks Collagen Deposition and Prevents Pulmonary Fibrosis via TGF-β₁/Smad3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Minimum structural requirements for minoxidil inhibition of lysyl hydroxylase in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minoxidil inhibits ocular cell proliferation and lysyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. A prolyl-hydroxylase inhibitor, ethyl-3,4-dihydroxybenzoate, induces haem oxygenase-1 expression in human cells through a mechanism independent of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The TGFbeta superfamily signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
Specificity of cis-4-hydroxy-L-proline in Targeting Prolyl Hydroxylase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cis-4-hydroxy-L-proline's interaction with prolyl hydroxylases, contrasting its mechanism with that of established competitive inhibitors. Experimental data and detailed protocols are presented to offer a clear understanding of its specificity and mode of action.
Executive Summary
This compound primarily acts as a proline antagonist in collagen synthesis rather than a direct inhibitor of prolyl hydroxylase enzymatic activity. Its incorporation into procollagen (B1174764) chains disrupts the formation of a stable triple helix, leading to reduced collagen deposition.[1][2][3] This mechanism contrasts sharply with competitive inhibitors that directly target the active site of prolyl hydroxylases. While it effectively hinders collagen production, its specificity towards particular prolyl hydroxylase isoforms is not a feature of its primary mechanism. Evidence for direct, significant inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) by this compound is lacking; instead, some studies suggest that free hydroxyproline (B1673980) may indirectly influence HIF-1α stability.[4][5]
Comparative Analysis of Inhibitory Mechanisms
The action of this compound is fundamentally different from that of classic prolyl hydroxylase inhibitors. This distinction is critical for its application in research and therapeutic development.
This compound: A Proline Analog Disrupting Collagen Structure
This compound is an isomer of the naturally occurring trans-4-hydroxy-L-proline.[6] Its primary mechanism involves being recognized by prolyl-tRNA synthetase and subsequently incorporated into procollagen chains in place of proline.[2] The presence of the hydroxyl group in the cis configuration prevents the formation of the stable, right-handed triple helix essential for mature collagen.[1][7] This leads to the synthesis of non-functional, under-hydroxylated procollagen that is often retained within the cell and targeted for degradation.[1]
This mode of action means that the "inhibition" of collagen production is a post-translational event, disrupting the protein's structure rather than inhibiting the enzyme responsible for hydroxylation. While this leads to a reduction in secreted, functional collagen, it is not a direct enzymatic inhibition.[3]
Competitive Inhibitors: Targeting the Prolyl Hydroxylase Active Site
In contrast, a major class of prolyl hydroxylase inhibitors are 2-oxoglutarate analogs. These molecules are designed to compete with the co-substrate 2-oxoglutarate for binding to the active site of the enzyme, thereby preventing the hydroxylation of proline residues. This direct competitive inhibition is a hallmark of drugs developed to target prolyl hydroxylases, particularly the PHDs involved in HIF signaling.
Quantitative Comparison of Inhibitor Potency
A significant difference between this compound and competitive inhibitors is the availability of quantitative data on their direct enzymatic inhibition.
Table 1: Comparison of Prolyl Hydroxylase Inhibitors
| Inhibitor/Compound | Target Enzyme Family | Primary Mechanism of Action | Reported IC50/EC50 Values | Key References |
| This compound | Collagen Prolyl Hydroxylases (indirectly) | Proline analog; disrupts collagen triple helix formation after incorporation. | No direct enzymatic IC50 values reported. Effective concentrations in cell culture are in the µg/mL range. | [1][2][3] |
| Roxadustat (FG-4592) | HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3) | Competitive inhibitor (2-oxoglutarate analog) | PHD2: Sub-µM range | |
| Vadadustat (AKB-6548) | HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3) | Competitive inhibitor (2-oxoglutarate analog) | PHD2: Sub-µM range | |
| Daprodustat (GSK1278863) | HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3) | Competitive inhibitor (2-oxoglutarate analog) | PHD2: Sub-µM range | |
| N-Oxalylglycine (NOG) | Prolyl Hydroxylases (pan-inhibitor) | Competitive inhibitor (2-oxoglutarate analog) | Ki for C-P4H: 0.5-8 µM | |
| Pyridine-2,4-dicarboxylate | Prolyl Hydroxylases (pan-inhibitor) | Competitive inhibitor (2-oxoglutarate analog) | Ki for C-P4H: ~2 µM |
Specificity for Prolyl Hydroxylase Families
Collagen Prolyl Hydroxylases (C-P4Hs)
The primary and well-documented effect of this compound is on collagen synthesis.[1][3] By being incorporated into procollagen, it effectively reduces the amount of stable, secreted collagen. This effect is not specific to a particular isoform of C-P4H but rather a consequence of its structural similarity to proline.
HIF Prolyl Hydroxylases (PHDs)
There is a lack of evidence to support the direct inhibition of PHD enzymes by this compound in a manner similar to competitive inhibitors. The stabilization of HIF-1α is primarily achieved by inhibiting the PHDs that mark it for degradation. While some studies suggest that free hydroxyproline may increase HIF-1α levels, the mechanism is not well-defined and may be indirect.[4][5] It is plausible that the cellular stress induced by the accumulation of misfolded procollagen due to this compound could indirectly affect HIF signaling, but this is not its primary, specific mechanism of action.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the distinct pathways affected by this compound and competitive PHD inhibitors.
Caption: Mechanism of collagen synthesis inhibition by this compound.
Caption: HIF-1α signaling pathway and the action of competitive PHD inhibitors.
Experimental Workflows
The following diagrams outline typical experimental workflows to assess the effects of compounds on prolyl hydroxylase activity and collagen synthesis.
Caption: Workflow for in vitro prolyl hydroxylase activity assays.
Caption: Workflow for cell-based collagen synthesis and secretion assays.
Detailed Experimental Protocols
In Vitro Prolyl Hydroxylase (PHD2) Activity Assay (AlphaScreen)
This assay measures the hydroxylation of a biotinylated HIF-1α peptide by recombinant PHD2.
-
Materials :
-
Recombinant human PHD2 (catalytic domain).
-
Biotinylated HIF-1α peptide substrate (e.g., residues 556-574).
-
FeSO₄, L-ascorbic acid, 2-oxoglutarate.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5).
-
Test compounds (this compound and known inhibitors).
-
AlphaScreen® Streptavidin Donor Beads and Protein A Acceptor Beads.
-
Anti-hydroxyproline antibody.
-
384-well microplates.
-
Plate reader capable of AlphaScreen detection.
-
-
Procedure :
-
Prepare a master mix of PHD2, Fe(II), and L-ascorbic acid in assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Add the PHD2 master mix to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the biotinylated HIF-1α peptide and 2-oxoglutarate.
-
Incubate for a defined period (e.g., 10-60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add a mixture of AlphaScreen beads pre-incubated with the anti-hydroxyproline antibody.
-
Incubate in the dark for 1 hour at room temperature.
-
Measure the luminescence signal.
-
Calculate percent inhibition relative to a DMSO control and determine IC50 values.
-
Cell-based Collagen Secretion Assay (Sirius Red)
This assay quantifies the amount of soluble collagen secreted into the cell culture medium.
-
Materials :
-
Human fibroblast cell line (e.g., NIH-3T3).
-
Cell culture medium (e.g., DMEM with FBS).
-
Test compounds (this compound).
-
Sirius Red dye solution.
-
Acidic wash solution (e.g., 0.1 M HCl).
-
Alkaline elution buffer (e.g., 0.1 M NaOH).
-
96-well microplates.
-
Spectrophotometer.
-
-
Procedure :
-
Seed fibroblasts in a 96-well plate and allow them to adhere.
-
Replace the medium with fresh medium containing the test compound at various concentrations.
-
Culture the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Add the Sirius Red dye solution to the supernatant to precipitate soluble collagen.
-
Incubate to allow the collagen-dye complex to form.
-
Centrifuge the plate to pellet the precipitate.
-
Wash the pellet with the acidic wash solution to remove unbound dye.
-
Dissolve the pellet in the alkaline elution buffer.
-
Measure the absorbance at approximately 540 nm.
-
Quantify the amount of collagen based on a standard curve.
-
Conclusion
This compound is a valuable tool for studying the consequences of impaired collagen synthesis and deposition. Its mechanism of action, centered on its incorporation as a proline analog, distinguishes it from direct, competitive inhibitors of prolyl hydroxylases. For researchers aiming to specifically inhibit the enzymatic activity of either collagen prolyl hydroxylases or HIF prolyl hydroxylases, competitive inhibitors such as 2-oxoglutarate analogs are more appropriate tools. The lack of direct enzymatic inhibition data for this compound underscores its primary role as a structural disrupter of collagen. This guide provides the foundational information for selecting the appropriate compound and experimental approach based on the specific research question regarding prolyl hydroxylase function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Incorporation of cis-hydroxyproline into protocollagen and collagen. Collagen containing cis-hydroxyproline in place of proline and trans-hydroxyproline is not extruded at a normal rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-Hydroxyproline inhibits proliferation, collagen synthesis, attachment, and migration of cultured bovine retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asiaresearchnews.com [asiaresearchnews.com]
- 7. In-depth correlation analysis demonstrates that 4-hydroxyproline at the Yaa position of Gly-Xaa-Yaa repeats dominantly stabilizes collagen triple helix - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Stereochemistry: A Comparative Guide to cis-4-hydroxy-L-proline Cross-Reactivity in Biochemical Assays
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of proline analogs is critical for accurate experimental design and interpretation. This guide provides an objective comparison of cis-4-hydroxy-L-proline's performance and cross-reactivity in common biochemical assays relative to its more prevalent stereoisomer, trans-4-hydroxy-L-proline, and other proline analogs.
This document delves into the cross-reactivity of this compound in two key biochemical assays: the colorimetric hydroxyproline (B1673980) assay for total collagen quantification and the prolyl 4-hydroxylase (P4H) activity assay. Furthermore, it explores the differential effects of cis- and trans-4-hydroxy-L-proline on collagen synthesis in cell-based models. Detailed experimental protocols and visual workflows are provided to support the presented data and guide researchers in their own investigations.
Cross-Reactivity in Biochemical Assays: A Comparative Analysis
The stereochemistry of hydroxyproline isomers plays a pivotal role in their biological activity and their detection in biochemical assays. While trans-4-hydroxy-L-proline is an essential component for collagen stability, this compound acts as an inhibitor of collagen production[1]. Their distinct spatial arrangements influence their interaction with enzymes and reagents in commonly used assays.
Colorimetric Hydroxyproline Assay
The colorimetric hydroxyproline assay is a widely used method to determine the total amount of hydroxyproline in a sample, which serves as a proxy for collagen content. The assay is based on the oxidation of hydroxyproline to a pyrrole (B145914) intermediate, which then reacts with p-dimethylaminobenzaldehyde (DMAB) to produce a chromophore with an absorbance maximum around 560 nm.
Cross-Reactivity Profile:
| Analyte | Principle of Detection | Expected Cross-Reactivity with this compound | Supporting Data |
| Total Hydroxyproline | Oxidation of the hydroxylated pyrrolidine (B122466) ring followed by reaction with DMAB. | High. The assay does not distinguish between stereoisomers of 4-hydroxyproline (B1632879). | While direct comparative studies on the molar absorptivity of the final product for cis- and trans- isomers are scarce, the fundamental reaction chemistry suggests both isomers will be detected. It is generally assumed that their colorimetric response is identical. |
| trans-4-hydroxy-L-proline | Same as above. | High. The assay measures the sum of all 4-hydroxyproline isomers present. | Separation techniques like HPLC are required to differentiate between isomers prior to quantification if isomer-specific data is needed[2]. |
Prolyl 4-Hydroxylase (P4H) Activity Assay
Prolyl 4-hydroxylase is a key enzyme in collagen synthesis, responsible for the post-translational hydroxylation of proline residues to trans-4-hydroxy-L-proline within procollagen (B1174764) chains. This hydroxylation is crucial for the formation of a stable collagen triple helix. P4H activity can be measured through various methods, including the quantification of the succinate (B1194679) by-product or the use of synthetic peptide substrates.
Cross-Reactivity and Inhibition Profile:
| Compound | Role in Assay | Interaction with P4H | Quantitative Data (Ki) |
| Proline (in peptide) | Substrate | Binds to the active site and is hydroxylated to trans-4-hydroxy-L-proline. | - |
| This compound | Potential Inhibitor | Unlikely to be a substrate due to its stereochemistry. P4H recognizes the Cγ-endo ring pucker of proline, a conformation not favored by the cis isomer. It may act as a competitive inhibitor. | Specific Ki value not readily available in the literature. However, other proline analogs and small molecules are known competitive inhibitors with Ki values in the micromolar range[3][4]. |
| trans-4-hydroxy-L-proline | Product | Binds to the active site. P4H exhibits a mechanism to avoid product inhibition. | - |
| Poly(L-proline) | Competitive Inhibitor | Binds to the enzyme but is not hydroxylated. | Ki of 0.02 µM for vertebrate type I P4H[3]. |
| Pyridine-2,4-dicarboxylate | Competitive Inhibitor | Binds to the 2-oxoglutarate binding site. | Ki of 2 µM[3]. |
| Pyridine-2,5-dicarboxylate | Competitive Inhibitor | Binds to the 2-oxoglutarate binding site. | Ki of 0.8 µM[3]. |
Differential Effects on Collagen Synthesis
The incorporation of this compound into procollagen chains in place of proline disrupts the formation of the stable triple helix, leading to increased intracellular degradation of the nascent collagen. This ultimately results in a reduction of secreted, functional collagen.
In Vitro Effects on Collagen Production:
| Compound | Effect on Collagen Synthesis | Mechanism of Action | Quantitative Observations |
| This compound | Inhibition | Acts as a proline analog, becomes incorporated into procollagen, and prevents the formation of a stable triple helix. This leads to increased intracellular degradation of procollagen.[1] | In freshly isolated chick tendon fibroblasts, 200 µg/mL of this compound for 6 hours reduced the proportion of collagen synthesis from 25% to 7% of total protein synthesis and increased the degradation of newly synthesized collagen from 8% to 25%[1]. In some systems, it has also been shown to inhibit the accumulation of noncollagenous proteins[5]. |
| trans-4-hydroxy-L-proline | Essential Component | Naturally formed post-translationally by P4H. The hydroxyl group is crucial for stabilizing the collagen triple helix through hydrogen bonding. | Not applicable as an inhibitor in this context. |
Experimental Protocols
Colorimetric Hydroxyproline Assay
This protocol is a generalized procedure based on commercially available kits.
1. Sample Hydrolysis: a. To 10-20 mg of tissue or cell pellet, add 100 µL of 10 N HCl. b. Seal the tube tightly and hydrolyze at 120°C for 3-24 hours. c. Cool the samples and centrifuge to pellet any debris. d. Transfer the supernatant to a new tube.
2. Assay Procedure: a. Prepare a standard curve of hydroxyproline (typically 0-10 µ g/well ). b. Add 10-50 µL of hydrolyzed sample or standard to a 96-well plate. c. Add 100 µL of a Chloramine T/Oxidation Buffer mixture to each well and incubate at room temperature for 5 minutes. d. Add 100 µL of DMAB reagent (p-dimethylaminobenzaldehyde in perchloric acid and isopropanol) to each well. e. Incubate at 60°C for 90 minutes. f. Cool to room temperature and measure the absorbance at 560 nm.
Prolyl 4-Hydroxylase (P4H) Luminescence-Based Activity Assay
This protocol outlines a common method for measuring P4H activity by quantifying succinate production.
1. Enzyme Reaction: a. Prepare a reaction mixture containing P4H enzyme, a synthetic peptide substrate (e.g., (Pro-Pro-Gly)n), FeSO₄, 2-oxoglutarate, and ascorbate (B8700270) in a suitable buffer. b. Add the test compound (e.g., this compound) at various concentrations. c. Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
2. Succinate Detection: a. Add a succinate detection reagent containing enzymes that convert succinate to a substrate for luciferase. b. Incubate at room temperature to allow for the coupled enzyme reactions to proceed. c. Measure the luminescence using a plate reader. The light output is proportional to the amount of succinate produced, and thus to the P4H activity.
Visualizing the Pathways and Workflows
Caption: Collagen synthesis pathway and the inhibitory effect of this compound.
Caption: Workflow for the colorimetric detection of hydroxyproline.
Caption: Logical flow of a luminescence-based prolyl 4-hydroxylase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, and inhibitor of Schwann cell differentiation, on the secretion of collagenous and noncollagenous proteins by Schwann cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Separation and Quantification of Hydroxyproline Isomers
For researchers, scientists, and drug development professionals, the accurate separation and quantification of hydroxyproline (B1673980) isomers is critical for understanding collagen metabolism, stability, and its role in various physiological and pathological processes. This guide provides a comprehensive comparison of leading analytical techniques, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Hydroxyproline, a post-translationally modified amino acid, is a key component of collagen, the most abundant protein in mammals. The presence and relative abundance of its various isomers, such as trans-4-hydroxy-L-proline, cis-4-hydroxy-L-proline, trans-3-hydroxy-L-proline, and their corresponding D-enantiomers, provide valuable insights into collagen structure, function, and turnover. Furthermore, specific hydroxyproline isomers have been implicated in signaling pathways, such as the regulation of the hypoxia-inducible factor (HIF-1α).
This guide explores and compares the predominant analytical methodologies for the chiral separation and quantification of hydroxyproline isomers: Reversed-Phase High-Performance Liquid Chromatography (RPLC), Two-Dimensional Liquid Chromatography (2D-LC), Ligand-Exchange Chromatography, Capillary Electrophoresis (CE), and Gas Chromatography (GC).
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for hydroxyproline isomer analysis depends on several factors, including the required sensitivity, selectivity for specific isomers, sample matrix complexity, and available instrumentation. The following tables provide a summary of the performance characteristics of the most common methods.
| Technique | Derivatization Reagent | Column/Selector | Detection | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| RPLC-MS | L-FDVA | HALO® ES-C18 | MS | Isomer dependent | Not explicitly stated | Not explicitly stated | Baseline separation of all 8 isomers, MS compatibility.[1] | Requires derivatization. |
| 2D-LC-MS/MS | NBD-F | RP18 & Pirkle-type enantioselective | MS/MS | Not explicitly stated | Not explicitly stated | Not explicitly stated | Enantioselective determination in complex samples. | Complex setup, requires specialized columns. |
| Ligand-Exchange HPLC | NBD-Cl (post-column) | Chiral ligand-exchange column | Fluorescence | 7.6 pmol - 7600 pmol | Not explicitly stated | Not explicitly stated | Specific detection of proline and hydroxyproline. | Potential for precipitate formation. |
| Capillary Electrophoresis (CE) | (R)-NCS | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Fluorescence | Not explicitly stated | Not explicitly stated | Not explicitly stated | Fast analysis time (<10 min), high resolution.[2][3] | Requires derivatization, lower loading capacity. |
| GC-MS | MTBSTFA | Not specified | MS | 5 - 1000 ng | 0.5 ng | Not explicitly stated | High sensitivity.[4] | Requires extensive derivatization, not suitable for all isomers. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their implementation in your laboratory.
Reversed-Phase HPLC-MS for the Separation of all Eight Hydroxyproline Isomers
This method, adapted from Temporini et al. (2024), allows for the baseline separation of all eight hydroxyproline isomers after chiral derivatization.[1]
a. Sample Preparation (Collagen Hydrolysis):
-
Hydrolyze the collagen sample with 6 M HCl at 110°C for 24 hours.
-
Dry the hydrolysate under a stream of nitrogen.
-
Reconstitute the sample in a suitable buffer (e.g., 20 mM HCl).
b. Derivatization with Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA):
-
To 50 µL of the sample/standard, add 20 µL of 1 M NaHCO₃ and 100 µL of 1% (w/v) L-FDVA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Add 20 µL of 1 M HCl to stop the reaction.
-
Dilute with the mobile phase prior to injection.
c. HPLC-MS Conditions:
-
Column: HALO® ES-C18 reversed-phase column (150 x 1.5 mm, 2.7 µm).[1]
-
Mobile Phase: Isocratic elution with an MS-compatible mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a suitable additive like formic acid).
-
Flow Rate: Optimized for the 1.5 mm ID column.
-
Temperature: Controlled column temperature.
-
Detection: Electrospray Ionization Mass Spectrometry (ESI-MS).
Capillary Electrophoresis for Chiral Separation of Hydroxyproline Stereoisomers
This method, based on the work of Gotti et al., provides rapid chiral separation of hydroxyproline isomers.[2][3]
a. Derivatization with (R)-(-)-4-(3-Isothiocyanatopyrrolidin-yl)-7-nitro-2,1,3-benzoxadiazole ((R)-NCS):
-
Mix the sample/standard with a solution of the chiral reagent (R)-NCS in a suitable buffer.
-
Incubate to allow for the derivatization reaction to complete.
b. CE Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): 500 mM acetate (B1210297) buffer (pH 3.5) supplemented with 5 mM of heptakis(2,6-di-O-methyl)-β-cyclodextrin as the chiral selector.[2][3]
-
Voltage: Applied voltage for separation.
-
Temperature: Controlled capillary temperature.
-
Injection: Hydrodynamic injection.
-
Detection: Light-Emitting Diode-Induced Fluorescence (LEDIF) detector.[2][3]
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification of 4-Hydroxyproline (B1632879)
This protocol is adapted from Tredget et al. (1990) for the quantification of 4-hydroxyproline.[4]
a. Sample Preparation and Derivatization:
-
Hydrolyze the sample containing collagen.
-
Perform a two-step derivatization:
-
Esterification: React with methanol (B129727) to form the methyl ester.
-
Acylation: React with trifluoroacetic anhydride (B1165640) (TFAA) to form the N,O-bis(trifluoroacetyl) derivative.
-
b. GC-MS Conditions:
-
Column: A suitable capillary GC column for amino acid analysis.
-
Carrier Gas: Helium.
-
Temperature Program: A programmed temperature ramp to separate the derivatives.
-
Injection: Split or splitless injection.
-
Detection: Mass spectrometry, using selected ion monitoring (SIM) for quantification of characteristic ions (e.g., m/z 164, 278 for N,O-TFA-Hyp).[4]
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the methodologies and the biological context of hydroxyproline isomers, the following diagrams are provided.
Caption: Workflow for RPLC-MS analysis of hydroxyproline isomers.
Caption: Workflow for Capillary Electrophoresis analysis.
Biological Significance and Signaling Pathways
The hydroxylation of proline residues is a critical post-translational modification that dictates the stability of the collagen triple helix. trans-4-hydroxy-L-proline, the most abundant isomer, is essential for this stability.[5] The formation of hydroxyproline is catalyzed by prolyl hydroxylases in a reaction that requires vitamin C (ascorbic acid); a deficiency of which leads to scurvy, a disease characterized by impaired collagen synthesis.[6]
trans-3-hydroxy-L-proline is a less common isomer but is indispensable for the proper function of type IV collagen.[6]
Beyond its structural role, proline hydroxylation is also involved in cellular signaling. A key example is the regulation of the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a transcription factor that plays a central role in the cellular response to low oxygen levels.
Caption: Regulation of HIF-1α by proline hydroxylation.
In the presence of normal oxygen levels (normoxia), prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows the von Hippel-Lindau (VHL) protein to recognize and bind to HIF-1α, leading to its ubiquitination and subsequent degradation by the proteasome. Under hypoxic conditions, PHDs are inhibited, preventing HIF-1α hydroxylation. As a result, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β to form the active HIF-1 transcription factor complex, which then activates the expression of genes involved in adaptation to low oxygen.[7][8]
Conclusion
The analytical landscape for the separation and quantification of hydroxyproline isomers offers a range of powerful techniques. RPLC-MS has emerged as a particularly robust method for the comprehensive analysis of all eight isomers. Capillary electrophoresis provides a rapid and high-resolution alternative, especially when coupled with sensitive fluorescence detection. The choice of method should be guided by the specific research question, the nature of the samples, and the available resources. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower researchers to generate accurate and reliable data on the distribution and abundance of these critical collagen constituents and signaling molecules.
References
- 1. Chromatographic separation by RPLC-ESI-MS of all hydroxyproline isomers for the characterization of collagens from different sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of 4-hydroxyproline in collagen by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyproline - Wikipedia [en.wikipedia.org]
- 7. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of cis- and trans-4-hydroxy-L-proline
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on In Vivo Efficacy
The following tables summarize quantitative data from in vivo studies for each isomer, showcasing their different therapeutic applications.
Table 1: In Vivo Efficacy of cis-4-hydroxy-L-proline
| Therapeutic Area | Animal Model | Dosage and Administration | Key Findings |
| Oncology | Rats with N-nitrosomethylurea-induced breast tumors | Not specified | Inhibition of breast tumor growth observed.[3] |
| Oncology | Mice with pancreatic carcinoma | Not specified | Inhibition of pancreatic carcinoma growth. |
| Pulmonary Fibrosis | Hamsters with Bleomycin-induced pulmonary fibrosis | 200 mg/kg, s.c., twice daily for 30 days | Partially prevented collagen accumulation in the lungs and improved lung compliance.[3] |
| Prostate Growth | Prepubertal castrated guinea pigs (androgen-induced prostate growth model) | 200 mg/kg, s.c., for 10 days (co-injected with dihydrotestosterone) | Significantly reduced the wet weight of the prostate.[3] |
| Toxicology | Rats | 903 mg/kg, oral gavage for 28 days | Resulted in elevated alanine (B10760859) aminotransferase (ALAT) and aspartate aminotransferase (ASAT), indicating potential liver damage.[3][4][5] |
Table 2: In Vivo Efficacy of trans-4-hydroxy-L-proline and its Derivatives
| Therapeutic Area | Compound | Animal Model | Dosage and Administration | Key Findings |
| Wound Healing | N-Methyl-(2S,4R)-trans-4-hydroxy-L-proline (NMP) | Mice with induced wounds | 10% NMP gel, topical application | Decreased wound areas and increased collagen deposition at days 7 and 12.[1][6] |
| Wound Healing | Methanol (B129727) fraction from Sideroxylon obtusifolium (containing proline derivatives) | Burn wound model (animal not specified) | 0.5% and 1.0% cream | Enhanced wound contraction and increased collagen production.[7] |
| Wound Healing | L-proline | Rats | 200 µl/day, intraperitoneal or topical for 30 days | Showed positive effects on wound healing, with systemic administration being more effective.[8] |
| Skin Health | trans-4-hydroxy-L-proline | Not specified in vivo | - | Supplementation can alleviate oxidative stress and increase collagen synthesis.[9] |
Signaling Pathways and Mechanisms of Action
The distinct in vivo effects of cis- and trans-4-hydroxy-L-proline stem from their opposing roles in collagen synthesis. The trans isomer is essential for the stability of the collagen triple helix, while the cis isomer disrupts it.
A proposed mechanism for the systemic effects of hydroxyproline (B1673980) (the naturally occurring trans isomer) involves its interaction with the hypoxia-inducible factor (HIF) pathway. Hydroxyproline may increase the levels of HIF-1α, a key regulator of cellular responses to hypoxia, which can influence processes like angiogenesis in tumors.[2][10]
Caption: Proposed interaction of trans-4-hydroxy-L-proline with the HIF-1α pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are synthesized protocols based on the methodologies described in the cited literature.
In Vivo Anticancer Efficacy Assessment (Rodent Tumor Models)
This protocol outlines a general procedure for evaluating the anticancer effects of a compound like this compound in a rodent model.[11][12][13]
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used for human tumor xenografts.
-
Tumor Cell Implantation: Human tumor cells (e.g., pancreatic, breast cancer lines) are cultured and then implanted subcutaneously or intraperitoneally into the mice.
-
Treatment Initiation: Treatment commences when tumors reach a predetermined size (e.g., 150 mg).
-
Drug Administration: this compound is administered via a clinically relevant route, such as oral gavage or subcutaneous injection, at various doses. A control group receives a vehicle solution.
-
Efficacy Evaluation:
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
The animal's body weight and general health are observed as indicators of toxicity.
-
At the end of the study, animals are euthanized, and tumors are excised and weighed.
-
Tumor growth inhibition is calculated as a primary endpoint.
-
Caption: Workflow for assessing in vivo anticancer efficacy.
In Vivo Collagen Synthesis and Wound Healing Assessment
This protocol is designed to evaluate the pro-healing and collagen-promoting effects of compounds like trans-4-hydroxy-L-proline.[1][6][8]
-
Animal Model: Swiss mice or Sprague-Dawley rats are commonly used.
-
Wound Creation: A full-thickness excisional wound is created on the dorsal side of the anesthetized animal.
-
Treatment Groups: Animals are divided into groups: a sham group (no treatment), a control group (vehicle gel/cream), and treatment groups receiving different concentrations of the test compound (e.g., trans-Hyp gel).
-
Drug Administration: The test compound is applied topically to the wound daily.
-
Efficacy Evaluation:
-
Wound Contraction: The wound area is measured at regular intervals (e.g., days 3, 7, 12, 14, 21) to determine the rate of wound closure.
-
Histological Analysis: On specified days, skin biopsies are taken for histological examination (e.g., H&E and Picrosirius Red staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.
-
Biochemical Analysis: Tissue homogenates can be analyzed for hydroxyproline content as a measure of collagen deposition.[4][14] Markers of inflammation (e.g., myeloperoxidase) and oxidative stress can also be measured.[1][6]
-
Caption: Experimental workflow for in vivo wound healing studies.
References
- 1. The Wound Healing Property of N-Methyl-(2S,4R)-trans-4-Hydroxy-L-Proline from Sideroxylon obtusifolium is Related to its Anti-Inflammatory and Antioxidant Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Methods for measuring hydroxyproline and estimating in vivo rates of collagen synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drug this compound: Correlation of preclinical toxicology with clinical parameters of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Wound Healing Property of N-Methyl-(2 S,4 R)- trans-4-Hydroxy-L-Proline from Sideroxylon obtusifolium is Related to its Anti-Inflammatory and Antioxidant Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A proline derivative-enriched methanol fraction from Sideroxylon obtusifolium leaves (MFSOL) stimulates human keratinocyte cells and exerts a healing effect in a burn wound model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Local and Systemic Administration of Proline on Wound Healing in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The new insight into the role of hydroxyproline in metabolism of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. researchgate.net [researchgate.net]
The Critical Influence of Stereochemistry: A Comparative Guide to the Biological Activity of Hydroxyproline Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of post-translational modifications is paramount. Among these, the hydroxylation of proline to form hydroxyproline (B1673980) is a critical determinant of protein structure and function, most notably in collagen. The stereochemistry of the hydroxyl group on the proline ring dictates its biological impact, with different isomers exhibiting markedly different, and sometimes opposing, effects. This guide provides an objective comparison of the biological activities of key hydroxyproline isomers, supported by experimental data, detailed protocols, and visual representations of the underlying molecular principles.
The most well-studied hydroxyproline isomer, (2S,4R)-4-hydroxyproline, commonly referred to as trans-4-hydroxy-L-proline (Hyp), is a cornerstone of collagen stability. In contrast, its diastereomer, (2S,4S)-4-hydroxyproline or cis-4-hydroxy-L-proline, can disrupt this stability. Furthermore, the regioisomer 3-hydroxyproline (B1217163) (3-Hyp) also demonstrates distinct effects on the collagen triple helix. This guide will delve into the stereospecific consequences of these isomers on biological activity, with a primary focus on collagen stability, and will also touch upon emerging research into their roles in other biological processes.
Comparative Analysis of Hydroxyproline Isomers on Collagen Stability
The stability of the collagen triple helix is critically dependent on the presence of trans-4-hydroxy-L-proline in the Yaa position of the repeating Xaa-Yaa-Gly sequence.[1] The hydroxyl group in the trans configuration is crucial for stabilizing the triple helix, likely through hydrogen bonding mediated by water molecules.[1] Conversely, the presence of the cis isomer has a destabilizing effect. The impact of these and other isomers on the thermal stability of collagen-like peptides is a key area of investigation.
Quantitative Data on Triple Helix Stability
The melting temperature (Tm) of collagen-like peptides serves as a direct measure of the stability of the triple helix. The following table summarizes key findings from studies comparing the effects of different hydroxyproline isomers on Tm.
| Peptide Sequence | Isomer Incorporated | Position of Isomer | Melting Temperature (Tm) in °C | Reference |
| (Pro-Pro-Gly)10 | Proline (Control) | Yaa | 24 | [2] |
| (Pro-Hyp-Gly)10 | trans-4-Hyp | Yaa | 58 | [2] |
| (Hyp-Pro-Gly)10 | trans-4-Hyp | Xaa | No triple helix formation | [2] |
| Peptide with (2S,4S)-4-hydroxyproline (hyp) | cis-4-hyp | Xaa or Yaa | Precludes triple helix formation | [2] |
| (Pro-4-Hyp-Gly)3-3-Hyp-4-Hyp-Gly-(Pro-4-Hyp-Gly)3 | trans-3-Hyp | Xaa | 37.5 | [3] |
| (Pro-4-Hyp-Gly)3-Pro-3-Hyp-Gly-(Pro-4-Hyp-Gly)3 | trans-3-Hyp | Yaa | 25.0 | [3] |
| (Pro-4-Hyp-Gly)7 (Control) | trans-4-Hyp | Yaa | 42.5 | [3] |
| (Pro-4-Hyp-Gly)3-Pro-Pro-Gly-(Pro-4-Hyp-Gly)3 (Control) | Proline | Yaa | 32.5 | [3] |
Experimental Protocols
A fundamental technique for assessing the stability of the collagen triple helix is the measurement of its thermal denaturation profile using circular dichroism (CD) spectroscopy.
Protocol: Thermal Denaturation of Collagen-like Peptides
Objective: To determine the melting temperature (Tm) of a collagen-like peptide, which reflects the stability of its triple helical structure.
Materials:
-
Collagen-like peptide synthesized with the desired hydroxyproline isomer.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Circular dichroism (CD) spectropolarimeter equipped with a temperature controller.
-
Cuvettes with a 1 mm path length.
Procedure:
-
Peptide Preparation: Dissolve the synthesized peptide in the chosen buffer at a concentration of approximately 0.2 mg/mL.
-
Annealing: To ensure the formation of the triple helix, incubate the peptide solution at 4°C for at least 24 hours before analysis.
-
CD Measurement Setup:
-
Set the CD spectropolarimeter to monitor the ellipticity at a wavelength characteristic of the collagen triple helix, typically around 225 nm.
-
Equilibrate the sample at a low temperature (e.g., 4°C) in the spectropolarimeter.
-
-
Thermal Denaturation:
-
Increase the temperature at a constant rate, for example, 10°C per hour.
-
Record the CD signal at regular temperature intervals (e.g., every 1°C).
-
-
Data Analysis:
-
Plot the CD signal (mdeg) as a function of temperature (°C). The resulting curve will show a sigmoidal transition from the folded (triple helix) to the unfolded state.
-
The melting temperature (Tm) is determined as the temperature at which 50% of the peptide is unfolded. This is typically calculated from the first derivative of the melting curve.
-
Visualizing the Impact on Collagen Stability
The stereochemistry of the hydroxyl group on the proline ring directly influences the conformation of the pyrrolidine (B122466) ring and its ability to stabilize the collagen triple helix.
Caption: Impact of Hydroxyproline Isomers on Collagen Stability.
Beyond Collagen: Emerging Roles in Cellular Signaling
While the role of hydroxyproline isomers in collagen is well-established, research into their effects on other biological processes is expanding. For instance, derivatives of hydroxyproline have shown potential in modulating cellular signaling pathways.
A study on N-methylated analogs has highlighted the distinct biological profiles of cis and trans isomers. N-methyl-(2S, 4R)-trans-4-hydroxy-L-proline (NMP) has demonstrated significant neuroprotective properties.[4] In contrast, preliminary findings suggest that N-Methyl-L-cis-4-hydroxyproline may possess anti-inflammatory activity.[4]
Putative Signaling Pathways
The neuroprotective effects of trans-4-hydroxy-N-methylproline (NMP) have been linked to its ability to mitigate neuronal damage induced by excitotoxicity. The proposed mechanism involves the protection of astrocytes and the reduction of reactive oxygen species (ROS) accumulation.
Caption: Proposed Neuroprotective Mechanism of NMP.
Conclusion
The stereospecific effects of hydroxyproline isomers are a clear demonstration of how subtle changes in molecular geometry can lead to profound differences in biological activity. For researchers in drug design and development, a thorough understanding of these stereochemical influences is crucial for the rational design of novel therapeutics. The well-documented impact of trans- and cis-4-hydroxyproline on collagen stability provides a foundational model, while emerging research into the distinct signaling roles of other isomers and their derivatives opens up new avenues for therapeutic intervention. The experimental protocols and comparative data presented in this guide offer a starting point for the objective assessment of these critical molecules in various biological contexts.
References
Safety Operating Guide
Navigating the Disposal of Cis-4-Hydroxy-L-Proline: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Cis-4-Hydroxy-L-Proline, ensuring compliance and minimizing risk.
While this compound is not consistently classified as a hazardous substance across all regulatory frameworks, it is prudent to treat it as potentially hazardous chemical waste.[1][2] Some data suggests it may cause skin, eye, and respiratory irritation, and can be harmful to aquatic life.[3] Therefore, conservative disposal practices are recommended.
Summary of Key Physical and Chemical Properties
Understanding the properties of a substance is the first step toward its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value |
| Molecular Formula | C5H9NO3 |
| Molecular Weight | 131.13 g/mol [2][4] |
| Appearance | White to beige solid powder[3][4] |
| Melting Point | 257 °C / 494.6 °F[4][5] |
| Solubility | Soluble in water[3] |
| Stability | Stable under normal conditions[3][4] |
| Incompatibilities | Strong oxidizing agents[3][4] |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is critical. The following steps provide a clear workflow for the disposal of this compound from a laboratory setting.
Experimental Workflow: Disposal of this compound
Caption: Workflow for the proper disposal of this compound.
Detailed Methodologies
1. Waste Identification and Segregation:
-
All forms of this compound that are no longer needed should be considered chemical waste.[6] This includes unused pure compounds, contaminated materials, and solutions.
-
Store this waste separately from incompatible chemicals, particularly strong oxidizing agents, to prevent hazardous reactions.[3][4][7]
2. Container Selection and Management:
-
Choose a waste container that is chemically compatible and in good condition, with a secure, leak-proof lid.[8]
-
The container must be clearly labeled as "Hazardous Waste" and should explicitly list "this compound" and any other constituents of the waste stream.
-
Keep the waste container closed at all times, except when adding waste.[6][9]
3. Storage Prior to Disposal:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7][9] This area should be at or near the point of waste generation and should have secondary containment to manage any potential leaks.
-
Regularly inspect the storage area for any signs of container leakage or degradation.[7][8]
4. Final Disposal:
-
Do not dispose of this compound down the sink or in regular trash.[6][8]
-
Arrange for the collection of the waste through your institution's Environmental Health & Safety (EHS) or equivalent hazardous waste management program.[6][9]
5. Spill and Emergency Procedures:
-
In the event of a small spill, carefully sweep or vacuum the solid material into a suitable container for disposal.[3] Avoid creating dust.
-
For larger spills, evacuate the area and contact your institution's emergency responders.[1]
-
Ensure proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is worn when handling the chemical and its waste.[3][5]
6. Empty Container Disposal:
-
A container that has held this compound should be emptied so that as little residue as possible remains.
-
If your institutional guidelines require it, triple-rinse the empty container with a suitable solvent (such as water). The rinsate must be collected and disposed of as hazardous waste.
-
After cleaning, deface or remove all chemical labels from the container before disposing of it as regular trash.[6]
Logical Framework for Disposal Decisions
The following diagram illustrates the decision-making process for handling this compound waste in a laboratory setting.
Caption: Decision-making for this compound waste disposal.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments. Always consult your institution's specific waste management guidelines, as local regulations may vary.[10]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound | C5H9NO3 | CID 440015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(618-27-9) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
Essential Safety and Operational Guidance for Handling Cis-4-Hydroxy-L-Proline
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate and essential safety and logistical information for the handling of Cis-4-Hydroxy-L-Proline, including personal protective equipment (PPE) recommendations, step-by-step operational procedures, and compliant disposal plans.
Personal Protective Equipment (PPE)
Based on available safety data sheets and general laboratory best practices for similar amino acid derivatives, the following PPE is recommended when handling this compound.[1][2]
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use.[1] |
| Body Protection | Laboratory Coat | A long-sleeved lab coat, fully buttoned, is required to prevent skin exposure.[2][3] |
| Respiratory Protection | Dust Mask / Fume Hood | Use a NIOSH-approved dust mask (e.g., N95) when handling the powder form.[4] All handling should ideally be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for both personnel safety and maintaining the integrity of this compound.
Receiving and Storage
-
Inspection : Upon receipt, visually inspect the container for any damage or leaks.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Keep away from strong oxidizing agents.[3] Some suppliers recommend storage at 2°C - 8°C under an inert gas like nitrogen and protected from light.
Preparation and Handling
-
Work Area : All handling of this compound powder should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][5]
-
Personal Protective Equipment : Before handling, ensure all recommended PPE is worn correctly.
-
Weighing and Transferring :
-
To avoid generating dust, handle the powder gently.
-
Use appropriate tools such as a spatula and weigh boat.
-
If preparing a solution, add the solid to the liquid to minimize splashing.[6]
-
-
Avoidance of Contamination : Do not eat, drink, or apply cosmetics in the laboratory.[6][7] Wash hands thoroughly after handling.[7]
Spill Management
-
Minor Spills :
-
Major Spills :
-
Evacuate the area and prevent entry.
-
Alert your institution's Environmental Health and Safety (EHS) department immediately.
-
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[8]
-
Inhalation : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion : If swallowed, do NOT induce vomiting. Get medical aid.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Protocol |
| Unused Compound | Dispose of as hazardous chemical waste in a properly labeled and sealed container. Follow all federal, state, and local regulations. |
| Contaminated Materials | Any materials that have come into contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent pads) should be considered hazardous waste and placed in a designated, sealed waste container.[5] |
| Solutions | Aqueous and organic solutions containing this compound should be collected in separate, appropriate hazardous waste containers. Do not mix with incompatible waste streams.[9] |
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 顺式-4-羟基-L-脯氨酸 collagen synthesis inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
